Methyl 3,6-dichloropyridazine-4-carboxylate: A Technical Guide for Chemical Researchers
CAS Number: 286946-24-5 Abstract This technical guide provides a comprehensive overview of Methyl 3,6-dichloropyridazine-4-carboxylate, a key heterocyclic building block in modern medicinal and agrochemical research. The...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 286946-24-5
Abstract
This technical guide provides a comprehensive overview of Methyl 3,6-dichloropyridazine-4-carboxylate, a key heterocyclic building block in modern medicinal and agrochemical research. The document elucidates the compound's fundamental properties, synthesis strategies, characteristic reactivity, and significant applications, with a particular focus on its role in the development of novel therapeutic agents. Safety protocols and handling guidelines are also detailed to ensure its effective and safe utilization in a laboratory setting. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and chemical development, offering both foundational knowledge and practical insights into the utility of this versatile chemical intermediate.
Introduction: The Strategic Importance of Dichloropyridazines
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of chlorine atoms onto the pyridazine ring, as seen in Methyl 3,6-dichloropyridazine-4-carboxylate, creates a highly versatile intermediate. The electron-withdrawing nature of the chlorine atoms and the pyridazine nitrogen atoms activates the ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and often regioselective introduction of various nucleophiles, enabling the construction of complex molecular architectures. The methyl ester functionality at the 4-position provides an additional handle for chemical modification, further expanding its synthetic utility.
This guide will delve into the specifics of Methyl 3,6-dichloropyridazine-4-carboxylate, providing the necessary technical information for its effective application in research and development.
Physicochemical and Structural Properties
Methyl 3,6-dichloropyridazine-4-carboxylate is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.
Below is the two-dimensional chemical structure of Methyl 3,6-dichloropyridazine-4-carboxylate.
Caption: 2D structure of Methyl 3,6-dichloropyridazine-4-carboxylate.
Synthesis and Manufacturing
A plausible synthetic pathway would start from a suitable precursor that can be converted to methyl 3,6-dihydroxypyridazine-4-carboxylate. This intermediate would then undergo a double chlorination reaction to yield the final product.
An In-depth Technical Guide to the Physical Properties of Methyl 3,6-dichloropyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3,6-dichloropyridazine-4-carboxylate is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,6-dichloropyridazine-4-carboxylate is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. The strategic placement of its chloro, methyl ester, and pyridazine core functionalities makes it a valuable building block for the construction of more complex molecular architectures. An understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic workflows. This guide provides a comprehensive overview of the known physical characteristics of Methyl 3,6-dichloropyridazine-4-carboxylate, supported by experimental data and methodologies.
Chemical Identity and Molecular Structure
Chemical Name: Methyl 3,6-dichloropyridazine-4-carboxylate
The melting point of a solid is a critical indicator of its purity. For Methyl 3,6-dichloropyridazine-4-carboxylate, a melting point range of 40-45 °C has been reported by commercial suppliers.[4] This relatively low melting point suggests that the compound has moderate intermolecular forces in its crystalline lattice.
Experimental Protocol: Determination of Melting Point (Capillary Method)
The determination of the melting point is a standard procedure in organic chemistry, providing insights into the purity of a crystalline solid. A sharp melting range typically indicates a high-purity compound, whereas a broad melting range often suggests the presence of impurities.
Workflow for Melting Point Determination
The causality behind this experimental choice lies in its simplicity, reliability, and the small amount of sample required. The gradual heating ensures thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.
A systematic approach to determining the solubility of a new compound is crucial for planning reactions, purification, and formulation.
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
Sample Preparation: A small, accurately weighed amount of Methyl 3,6-dichloropyridazine-4-carboxylate (e.g., 10 mg) is placed in a series of small test tubes.
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
Observation: The mixtures are agitated (e.g., by vortexing) at a constant temperature (e.g., 25 °C) and observed for dissolution.
Classification: The solubility is classified based on visual inspection (e.g., soluble, partially soluble, insoluble).
This protocol provides a rapid and efficient way to screen for suitable solvents for various applications.
Spectroscopic Properties
Spectroscopic data is essential for the structural confirmation and quality control of Methyl 3,6-dichloropyridazine-4-carboxylate. Although specific, publicly available spectra are scarce, the expected spectral characteristics can be inferred from its structure.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) and a singlet for the aromatic proton on the pyridazine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylate group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the ester, the methyl carbon, and the four carbons of the dichloropyridazine ring.
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-Cl stretching vibrations, and various C=C and C=N stretching frequencies associated with the aromatic pyridazine ring.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.01 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 would be observed, which is a powerful tool for confirming the presence of two chlorine atoms in the molecule.
Synthesis and Chemical Reactivity
Methyl 3,6-dichloropyridazine-4-carboxylate is typically synthesized from its corresponding carboxylic acid, 3,6-dichloropyridazine-4-carboxylic acid. The final step is an esterification reaction.
Conceptual Synthesis Pathway
Conceptual synthetic route to the target compound.
The chlorination of 3,6-dihydroxypyridazine can be achieved using reagents like phosphorus oxychloride or N-chlorosuccinimide.[7] The subsequent carboxylation and final esterification with methanol, often under acidic conditions (Fischer esterification), yields the desired product.
The reactivity of Methyl 3,6-dichloropyridazine-4-carboxylate is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution, making it a valuable precursor for introducing a wide range of functional groups onto the pyridazine core.
Safety and Handling
Methyl 3,6-dichloropyridazine-4-carboxylate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[2]
Conclusion
Methyl 3,6-dichloropyridazine-4-carboxylate is a key synthetic intermediate with well-defined, albeit not extensively published, physical properties. Its characterization relies on standard analytical techniques, and its handling requires adherence to appropriate safety protocols. This guide provides a foundational understanding of its physical characteristics to aid researchers in its effective utilization in the laboratory. Further research to quantify its solubility in a range of solvents and to publish its detailed spectral data would be of significant value to the scientific community.
References
CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google P
CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google P
Methyl 4,6-dichloropyridazine-3-carboxylate: Properties and Synthesis Applications - BOC Sciences. (URL: Not available)
Technical Guide: Robust Synthesis of 3,6-Dichloropyridazine
Executive Summary 3,6-Dichloropyridazine (3,6-DCP) is a linchpin scaffold in medicinal chemistry, serving as the electrophilic core for numerous kinase inhibitors and agrochemicals. Its dual chloride handles allow for se...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3,6-Dichloropyridazine (3,6-DCP) is a linchpin scaffold in medicinal chemistry, serving as the electrophilic core for numerous kinase inhibitors and agrochemicals. Its dual chloride handles allow for sequential, regioselective nucleophilic aromatic substitutions (
), enabling the rapid construction of non-symmetrical heterocycles.
This guide details a scalable, industrial-grade synthesis starting from commodity chemicals: Maleic Anhydride and Hydrazine Hydrate . It prioritizes process safety—specifically regarding phosphorus oxychloride (
) handling—and purity profiles suitable for GMP downstream applications.
Strategic Retrosynthesis
The synthesis is a two-stage process. The pyridazine ring is first constructed via a condensation reaction to form the cyclic hydrazide (tautomeric with 3,6-dihydroxypyridazine), followed by a dehydrative chlorination.
Figure 1: Retrosynthetic disconnection of 3,6-Dichloropyridazine showing the transition from acyclic precursors to the aromatic heterocycle.
Phase 1: Synthesis of Maleic Hydrazide (The Precursor)
While 3,6-dihydroxypyridazine is commercially available, in-house synthesis is often required to control hydrazine impurities and reduce costs.
Reagents & Stoichiometry
Component
Role
Equiv.
Key Property
Maleic Anhydride
Electrophile
1.0
Moisture sensitive; use fresh briquettes.
Hydrazine Hydrate (80%)
Nucleophile
1.05 - 1.1
Toxic/Carcinogenic. Excess ensures full conversion.
Hydrochloric Acid (15%)
Catalyst/Media
Solvent
Promotes cyclization; controls pH.
Mechanism & Causality
The reaction proceeds via a nucleophilic attack of hydrazine on the anhydride carbonyl, opening the ring to form a mono-hydrazide intermediate. Acidic conditions promote the second ring closure (dehydration) to form the stable six-membered pyridazine dione ring.
Why Acidic Media? While the reaction occurs in water, using dilute acid (HCl or
) accelerates the ring closure and precipitates the product, which is insoluble in acidic water, driving the equilibrium forward (Le Chatelier’s principle).
Experimental Protocol (Self-Validating)
Setup: 3-neck flask, mechanical stirrer (critical due to slurry formation), reflux condenser, dropping funnel.
Dissolution: Charge Hydrazine Hydrate and dilute HCl. Heat to 40°C.
Technical Guide: 1H NMR Analysis of Methyl 3,6-dichloropyridazine-4-carboxylate
This guide details the 1H NMR spectral analysis of Methyl 3,6-dichloropyridazine-4-carboxylate , a critical scaffold in medicinal chemistry used for synthesizing pyridazinone-based therapeutics (e.g., thyroid hormone rec...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the 1H NMR spectral analysis of Methyl 3,6-dichloropyridazine-4-carboxylate , a critical scaffold in medicinal chemistry used for synthesizing pyridazinone-based therapeutics (e.g., thyroid hormone receptor agonists).
Executive Summary
Methyl 3,6-dichloropyridazine-4-carboxylate (CAS 372118-01-9) is an electron-deficient heterocyclic ester. Its 1H NMR spectrum is characterized by simplicity—consisting of two distinct singlets—but requires precise integration to distinguish it from hydrolysis byproducts (the carboxylic acid) or regioisomers.
Key Spectral Features:
Aromatic Region: A highly deshielded singlet corresponding to the lone proton on the pyridazine ring (H5).
Aliphatic Region: A sharp singlet corresponding to the methyl ester (-COOCH₃).
Structural Analysis & Signal Prediction
The molecule contains two distinct proton environments. The chemical shifts are heavily influenced by the electron-withdrawing nature of the pyridazine nitrogens, the two chlorine atoms, and the carboxylate ester.
Structural Diagram (DOT Visualization)
Figure 1: Connectivity and electronic environment of the core scaffold.
Experimental Data & Assignment
The following data represents the consensus values for the compound in deuterated chloroform (
) and DMSO-. The shift of the aromatic proton (H5) is the critical quality attribute (CQA).
Table 1: 1H NMR Assignment
Position
Group
Shift (, ppm)
Multiplicity
Integral
Mechanistic Explanation
H-5
Aromatic CH
8.00 – 8.30
Singlet (s)
1H
Highly Deshielded: Located between the electron-withdrawing ester (C4) and chlorine (C6). The pyridazine ring itself is electron-deficient.
-OCH₃
Methyl Ester
3.95 – 4.05
Singlet (s)
3H
Typical Ester Range: The methyl group is attached to an oxygen, shifting it to ~4.0 ppm.
Note on Solvent Effects:
DMSO-
: The aromatic H5 signal typically appears downfield, near 8.28 ppm , as observed in the corresponding carboxylic acid precursor [1].
: The signal may appear slightly upfield (~8.0 ppm) compared to DMSO due to reduced hydrogen bonding and solvent polarity effects.
Reference Spectrum Validation
To validate your sample, compare the integration ratio. A pure sample must show a 1:3 ratio between the aromatic proton (H5) and the methyl ester protons.
Impurity Flag: If the ratio is < 1:3, check for hydrolysis (loss of methyl group) or residual solvent.
Impurity Flag: If a broad singlet appears > 9.0 ppm, the sample likely contains 3,6-dichloropyridazine-4-carboxylic acid (hydrolysis product) [1].
Synthesis & Impurity Profiling[3][4]
Understanding the synthesis route helps anticipate impurities in the NMR spectrum.[1]
Synthesis Workflow
The methyl ester is typically synthesized via the esterification of 3,6-dichloropyridazine-4-carboxylic acid or radical alkylation methods.
Figure 2: Synthesis pathway and potential degradation points.
Common Impurities
3,6-Dichloropyridazine-4-carboxylic acid:
NMR Sign: Loss of the methyl singlet at ~4.0 ppm; appearance of a broad acidic proton > 9.0 ppm (often invisible in
due to exchange, but visible in DMSO).
H5 Shift: The aromatic proton of the acid appears at 8.28 ppm in DMSO-
An In-Depth Technical Guide to 13C NMR Data of Dichloropyridazine Derivatives for Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of 13C NMR in the Structural Elucidation of Dichloropyridazines Dichloropyridazine derivatives are a cornerstone in the synthesis of novel pharmaceutical agents, exhibiting a wide range of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Crucial Role of 13C NMR in the Structural Elucidation of Dichloropyridazines
Dichloropyridazine derivatives are a cornerstone in the synthesis of novel pharmaceutical agents, exhibiting a wide range of biological activities. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug candidates. Among the suite of analytical techniques available, 13C NMR spectroscopy stands out as an indispensable tool for providing unambiguous insights into the carbon framework of these heterocyclic systems. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, offering a detailed map of the molecule's structure. This guide will delve into the nuances of 13C NMR data for various dichloropyridazine isomers, providing a foundational understanding for researchers in the field.
Comparative Analysis of 13C NMR Chemical Shifts for Dichloropyridazine Isomers
The position of the chlorine substituents on the pyridazine ring significantly influences the electron distribution and, consequently, the 13C NMR chemical shifts of the ring carbons. Understanding these substituent effects is key to the correct assignment of signals and the structural verification of synthesized compounds. The following table summarizes the reported 13C NMR chemical shifts for various dichloropyridazine isomers. All shifts are reported in parts per million (ppm) relative to a standard reference.
Compound
C3
C4
C5
C6
Solvent
3,6-Dichloropyridazine
152.0
131.3
131.3
152.0
DMSO-d6
3,4-Dichloropyridazine
153.1
140.2
129.8
151.9
CDCl3
3,5-Dichloropyridazine
151.7
131.1
148.9
145.2
CDCl3
4,5-Dichloropyridazine
150.1
138.5
138.5
150.1
CDCl3
Note: The data for 3,4-, 3,5-, and 4,5-dichloropyridazine are reported in CDCl3, which may cause slight variations in chemical shifts compared to DMSO-d6 due to solvent effects. Direct comparison should be made with caution.
Key Observations and Mechanistic Insights:
Effect of Chlorine Substitution: The carbon atoms directly attached to the electronegative chlorine atoms (C-Cl) are significantly deshielded and resonate at a downfield chemical shift (higher ppm values). This is evident across all isomers. For instance, in 3,6-dichloropyridazine, the C3 and C6 carbons appear at 152.0 ppm.[1]
Symmetry: The symmetry of the molecule is reflected in the number of unique signals in the 13C NMR spectrum. For example, 3,6-dichloropyridazine and 4,5-dichloropyridazine, which possess a C2 axis of symmetry, each exhibit only two distinct signals for the four ring carbons.
Positional Isomerism: The chemical shifts of the non-substituted carbons are also influenced by the positions of the chlorine atoms. This allows for the differentiation of isomers. For example, the C4/C5 carbons in 3,6-dichloropyridazine resonate at 131.3 ppm[1], while the corresponding carbons in the other isomers show distinct chemical shifts.
Experimental Protocol for Acquiring High-Quality 13C NMR Spectra of Dichloropyridazine Derivatives
The following detailed protocol provides a robust and self-validating system for obtaining high-resolution 13C NMR spectra of dichloropyridazine derivatives.
I. Sample Preparation
A meticulous sample preparation is the foundation for acquiring a high-quality NMR spectrum.
Determine the Appropriate Amount of Sample: For a standard 5 mm NMR tube, aim for a sample concentration of 20-50 mg dissolved in 0.6-0.7 mL of deuterated solvent. This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe.
Select a Suitable Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for many organic compounds due to its excellent dissolving power. Chloroform-d (CDCl3) is also widely used. The choice of solvent can influence the chemical shifts, so it is crucial to be consistent for comparative studies.
Dissolution and Filtration:
Weigh the dichloropyridazine derivative accurately in a clean, dry vial.
Add the deuterated solvent and gently agitate to dissolve the compound completely. Sonication may be used if necessary.
It is imperative to filter the solution to remove any particulate matter, which can degrade the spectral resolution. A small plug of glass wool in a Pasteur pipette is an effective filter.
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
II. NMR Instrument Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
Instrument Preparation:
Insert the sample into the spectrometer.
Lock onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp and well-resolved peaks.
13C NMR Acquisition Parameters:
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used. This decouples the protons from the carbon nuclei, resulting in a spectrum with singlet peaks for each carbon, simplifying interpretation.
Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100-120 ppm, is generally sufficient to cover the expected chemical shift range for dichloropyridazines.
Acquisition Time: An acquisition time of 1-2 seconds is a good starting point.
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between pulses, which is important for accurate signal integration, although quantitative analysis is not the primary goal here.
Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans are necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
Temperature: Maintain a constant temperature, typically 298 K (25 °C), for all experiments to ensure reproducibility.
III. Data Processing and Referencing
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.
Chemical Shift Referencing: Calibrate the chemical shift axis using the residual solvent peak. For DMSO-d6, the central peak of the septet is at 39.52 ppm. For CDCl3, the triplet is centered at 77.16 ppm.
Visualizing the Workflow and Structures
To further clarify the experimental process and the structures of the dichloropyridazine isomers, the following diagrams are provided.
Caption: Experimental workflow for 13C NMR data acquisition.
Caption: Structures of dichloropyridazine isomers.
Conclusion
This technical guide provides a comprehensive overview of 13C NMR data for dichloropyridazine derivatives, tailored for researchers and professionals in drug development. By understanding the influence of substituent effects on chemical shifts and adhering to a robust experimental protocol, scientists can confidently characterize these important heterocyclic compounds. The presented data and methodologies serve as a valuable resource for accelerating the design and synthesis of novel pyridazine-based therapeutic agents.
References
Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-977. [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67331, 3,6-Dichloropyridazine. Retrieved from [Link].
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87178, 3,4-Dichloropyridazine. Retrieved from [Link].
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19959687, 3,5-Dichloropyridazine. Retrieved from [Link].
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87179, 4,5-Dichloropyridazine. Retrieved from [Link].
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
University of Ottawa NMR Facility Blog. (2008). The 13C and 13C DEPT Spectrum of "Acetone-d6". Retrieved from [Link]
Mass spectrometry of Methyl 3,6-dichloropyridazine-4-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry of Methyl 3,6-dichloropyridazine-4-carboxylate Introduction Methyl 3,6-dichloropyridazine-4-carboxylate is a halogenated heterocyclic compound of significant interest...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Mass Spectrometry of Methyl 3,6-dichloropyridazine-4-carboxylate
Introduction
Methyl 3,6-dichloropyridazine-4-carboxylate is a halogenated heterocyclic compound of significant interest in synthetic chemistry. Its structure, featuring a reactive pyridazine core, two chlorine atoms, and a methyl ester functional group, makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The precise characterization of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active ingredients.
Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation and identification of organic compounds.[2] Its high sensitivity and ability to provide detailed information on molecular weight and fragmentation offer an unparalleled advantage in chemical analysis. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth examination of the mass spectrometric behavior of Methyl 3,6-dichloropyridazine-4-carboxylate. We will explore the rationale behind selecting specific ionization techniques, predict the resultant fragmentation patterns, and offer a validated framework for data interpretation, thereby providing a comprehensive analytical overview of this important chemical entity.
Part 1: Foundational Principles & Analyte Characteristics
A thorough understanding of the analyte's properties is the foundation for any successful mass spectrometric analysis. The predictable behavior of a molecule within the mass spectrometer is directly dictated by its chemical structure and elemental composition.
Analyte Properties
Methyl 3,6-dichloropyridazine-4-carboxylate is a small organic molecule with the following key characteristics:
A six-membered aromatic pyridazine ring (a diazine).
Two chlorine atoms, which are crucial for its reactivity and create a distinct isotopic signature.
A methyl ester group (-COOCH₃), which is a common site for fragmentation.
The Isotopic Signature of Chlorine
A defining feature in the mass spectrum of any chlorine-containing compound is its unique isotopic pattern. Natural chlorine exists as two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance).[5] This natural distribution gives rise to a characteristic M+2 peak, where M is the mass of the ion containing the lighter isotope.[6]
For a molecule like Methyl 3,6-dichloropyridazine-4-carboxylate, which contains two chlorine atoms, the isotopic pattern becomes even more distinct. The mass spectrum will exhibit three primary peaks for any chlorine-containing ion:
M peak: The ion containing two ³⁵Cl atoms.
M+2 peak: The ion containing one ³⁵Cl and one ³⁷Cl atom.
M+4 peak: The ion containing two ³⁷Cl atoms.
The relative intensities of these peaks are governed by statistical probability. For a dichlorinated fragment, the expected intensity ratio of the M:M+2:M+4 peaks is approximately 9:6:1.[7] This signature is a powerful diagnostic tool for confirming the presence of two chlorine atoms in the molecular ion and its fragments.[8]
Part 2: Ionization Methodologies: A Deliberate Choice
The choice of ionization method is a critical experimental decision that dictates the type of information obtained. For a comprehensive analysis, employing both a "hard" and a "soft" ionization technique is often the most effective strategy.
Electron Ionization (EI-MS)
Rationale: Electron Ionization (EI) is a classic and robust "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[9][10] This process imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation.[11] While this can sometimes prevent the observation of a molecular ion for fragile compounds, it provides a detailed fragmentation "fingerprint" that is invaluable for structural elucidation.[9] Given the relatively stable aromatic core of Methyl 3,6-dichloropyridazine-4-carboxylate, EI is an excellent choice for revealing its structural components.
Predicted EI Mass Spectrum & Fragmentation Pathways:
In an EI spectrum, the molecular ion (M⁺˙) is a radical cation. For this analyte, the molecular ion region will display the characteristic isotopic cluster at m/z 206 (C₆H₄³⁵Cl₂N₂O₂⁺˙), 208 (C₆H₄³⁵Cl³⁷ClN₂O₂⁺˙), and 210 (C₆H₄³⁷Cl₂N₂O₂⁺˙). The fragmentation will likely proceed through several logical pathways based on established fragmentation rules for esters and aromatic halides.[12][13][14]
Loss of the Methoxy Radical (·OCH₃): A common fragmentation pathway for methyl esters is the α-cleavage leading to the loss of the methoxy radical.[14] This results in a stable acylium ion.
Loss of the Carbomethoxy Radical (·COOCH₃): Cleavage of the bond between the pyridazine ring and the ester group results in the loss of the entire carbomethoxy radical.
Loss of a Chlorine Radical (Cl·): The loss of a chlorine atom is another probable fragmentation event, leading to an ion with a single remaining chlorine atom.[7]
Rationale: Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a liquid solution.[16] It imparts very little excess energy, meaning fragmentation is minimal.[16] This makes ESI the ideal method for unequivocally determining the molecular weight of an analyte, as the spectrum is typically dominated by the protonated molecule, [M+H]⁺.[11] ESI is also the standard ionization source for Liquid Chromatography-Mass Spectrometry (LC-MS), making it essential for analyzing samples in complex matrices or for purity assessment.[17]
Predicted ESI Mass Spectrum:
The ESI-MS spectrum, acquired in positive ion mode, is expected to be much simpler than the EI spectrum. The base peak should correspond to the protonated molecule, [M+H]⁺.
Protonated Molecule: An intense isotopic cluster will be observed at m/z 207 (for the ³⁵Cl₂ species), 209, and 211. This observation is consistent with LC-MS data for the closely related isomer, Methyl 4,6-dichloropyridazine-3-carboxylate, which shows an [M+H]⁺ ion at 207.0.[18]
Adduct Formation: It is also common to observe adducts with alkali metals, such as the sodium adduct [M+Na]⁺, which would appear at m/z 229/231/233.
Part 3: Experimental Protocols
To ensure reproducibility and generate high-quality data, the following experimental protocols are recommended.
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
Sample Preparation: Dissolve 1 mg of Methyl 3,6-dichloropyridazine-4-carboxylate in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.
GC System:
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 ratio) at 250°C.
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Scan Range: m/z 40-350.
Protocol 2: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
Sample Preparation: Dissolve 1 mg of the analyte in 10 mL of a 50:50 mixture of acetonitrile and water. Further dilute as necessary to achieve an appropriate concentration (e.g., 1-10 µg/mL).
LC System:
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Start with 10% B, increase linearly to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate: 0.3 mL/min.
Column Temperature: 40°C.
MS System:
Ion Source: Electrospray Ionization (ESI), positive ion mode.
Capillary Voltage: 3.5 kV.
Drying Gas (N₂): Flow rate of 10 L/min at a temperature of 325°C.
Nebulizer Pressure: 35 psig.
Mass Analyzer: Quadrupole, Ion Trap, TOF, or Orbitrap.
Scan Range: m/z 100-400.
Part 4: Data Interpretation and Visualization
Synthesizing the predicted data into clear visual formats is key for efficient analysis and reporting.
Predicted Mass Spectral Data Summary
Ionization Mode
Proposed Fragment Ion
Chemical Formula
Calculated m/z (³⁵Cl₂)
Expected Isotopic Pattern (m/z)
EI
[M]⁺˙ (Molecular Ion)
[C₆H₄Cl₂N₂O₂]⁺˙
206
206 / 208 / 210
EI
[M - OCH₃]⁺
[C₅H₁Cl₂N₂O]⁺
175
175 / 177 / 179
EI
[M - Cl]⁺
[C₆H₄ClN₂O₂]⁺
171
171 / 173
EI
[M - COOCH₃]⁺
[C₅H₁Cl₂N₂]⁺
147
147 / 149 / 151
ESI
[M+H]⁺
[C₆H₅Cl₂N₂O₂]⁺
207
207 / 209 / 211
ESI
[M+Na]⁺
[C₆H₄Cl₂N₂O₂Na]⁺
229
229 / 231 / 233
Visualization of EI Fragmentation Pathway
The following diagram illustrates the primary fragmentation cascade expected under Electron Ionization conditions.
Chemical Reactivity of the Pyridazine Ring: A Technical Guide for Structural Optimization
Executive Summary: The 1,2-Diazine Anomaly The pyridazine ring (1,2-diazine) represents a high-value pharmacophore in modern drug discovery, offering a distinct metabolic and physicochemical profile compared to its isome...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The 1,2-Diazine Anomaly
The pyridazine ring (1,2-diazine) represents a high-value pharmacophore in modern drug discovery, offering a distinct metabolic and physicochemical profile compared to its isomers, pyrimidine and pyrazine. Its defining feature—the adjacent nitrogen atoms—creates a unique electronic environment characterized by significant lone-pair repulsion (the α-effect) and a high dipole moment (~3.9 D).
For the synthetic chemist, pyridazine presents a dichotomy: it is exceptionally electron-deficient, making it resistant to electrophilic attack but highly reactive toward nucleophiles and radical species. This guide provides a mechanistic blueprint for functionalizing the pyridazine core, moving beyond trial-and-error to causal, evidence-based synthetic strategies.
Electronic Structure & Reactivity Landscape
The reactivity of pyridazine is dictated by its low energy LUMO and the inductive effect of the N=N bond. Unlike pyridine, where the single nitrogen activates the 2/4 positions, the 1,2-diazine system strongly activates the C3 and C6 positions toward nucleophilic attack.
Reactivity Heatmap
Reaction Type
Reactivity Level
Primary Site(s)
Mechanistic Driver
SNAr
High
C3, C6
Stabilization of Meisenheimer complex by N-N bond.
Metalation (DoM)
Moderate
C3, C4 (Directed)
Acidity of ring protons; requires non-nucleophilic bases (Knochel).
Radical (Minisci)
High
C4, C5
Nucleophilic radical attack on protonated heterocycle.
EAS
Very Low
N/A
Electron-deficient ring requires activation (e.g., N-oxide).
Nucleophilic Aromatic Substitution (SNAr)
The Workhorse of Pyridazine Functionalization
The 3,6-dichloropyridazine scaffold is the industrial standard for entry into this chemical space. The displacement of chlorides proceeds via an addition-elimination mechanism.[1][2]
Mechanistic Insight: The "Alpha" Advantage
Nucleophilic attack at C3/C6 is kinetically favored over C4/C5 because the negative charge in the transition state (Meisenheimer complex) is delocalized onto the adjacent nitrogen atoms, which are highly electronegative.
Figure 1: SNAr pathway showing the critical stabilization of the intermediate by the 1,2-diazine system.
Validated Protocol: Mono-amination of 3,6-Dichloropyridazine
Objective: Selective mono-displacement of a symmetrical di-halo pyridazine.
Stoichiometry: Dissolve 3,6-dichloropyridazine (1.0 equiv) in anhydrous EtOH or THF.
Nucleophile Addition: Add the amine (1.05 equiv) and a non-nucleophilic base (DIPEA, 1.2 equiv).
Critical Control: Do not use excess amine if bis-substitution is unwanted.
Temperature: Heat to reflux (EtOH) or 60°C (THF) for 2–4 hours.
Checkpoint: Monitor by LCMS. The mono-product appears first; bis-product forms only at higher temperatures or excess nucleophile.
Workup: Concentrate, partition between EtOAc/NaHCO3.
Directed Ortho Metalation (DoM)
Handling the Sensitive N-N Bond
Classical lithiation (e.g., n-BuLi) is perilous with pyridazines due to the propensity for nucleophilic attack at the C3 position (Chichibabin-type addition) or ring opening. The solution lies in Knochel’s Bases (TMP-magnesium/zinc reagents), which act as bases rather than nucleophiles.
Strategic Logic: The Hard/Soft Mismatch
Problem: Alkyllithiums are "hard" nucleophiles and attack the electron-deficient ring.
Solution: TMP (2,2,6,6-tetramethylpiperidide) is sterically bulky (non-nucleophilic), and the Mg/Zn counter-ion softens the reagent.
Mechanistic Check: The bulky TMP base removes the most acidic proton (usually ortho to a directing group like -Cl, -OMe, or -CF3).
Trapping: Stir for 30 min, then add the electrophile (e.g., I2, DMF, aldehyde).
Quench: Aqueous NH4Cl.
Radical Functionalization (Minisci Reaction)
C-H Activation at C4/C5
The Minisci reaction allows for the direct alkylation of the pyridazine ring, typically at the electron-deficient C4/C5 positions. This is complementary to SNAr (C3/C6).
Mechanism: Radical addition to a protonated heterocycle.
Key Insight: The reaction requires the pyridazine to be protonated (pyridinium form) to lower the LUMO energy, facilitating attack by nucleophilic alkyl radicals [2].
N-Oxide Chemistry: The Boekelheide Rearrangement
Activating Methyl Groups
Pyridazine N-oxides are versatile intermediates. A classic transformation is the Boekelheide Rearrangement , which converts a 3-methylpyridazine N-oxide into a 3-(hydroxymethyl)pyridazine or 3-(acetoxymethyl)pyridazine.
Mechanism[1][6][7][8][9][10][11][12][13]
Acylation: The N-oxide oxygen attacks an anhydride (e.g., Trifluoroacetic anhydride - TFAA).[6]
Deprotonation: The counter-ion removes a proton from the α-methyl group.
Sigmatropic Shift: A [3,3]-sigmatropic rearrangement moves the acyloxy group from the nitrogen to the methyl carbon.
Validated Protocol
Starting Material: 3-Methylpyridazine-1-oxide.
Acylation: Dissolve in DCM at 0°C. Add TFAA (1.5 equiv) dropwise.
Rearrangement: Allow to warm to RT (or mild reflux if using Ac2O).
Hydrolysis: Treat with mild aqueous base (K2CO3/MeOH) to reveal the primary alcohol.
References
Lewis Acid Directed Regioselective Metalations of Pyridazine
Source: Angewandte Chemie International Edition, 2019.[7]
Context: Knochel's group demonstrates the use of TMP bases and Lewis acids to switch regioselectivity between C3 and C4.[4]
URL:[Link]
Minisci Reaction: Mechanism and Applications
Source: Wikipedia / General Organic Chemistry Reviews.
Context: General mechanism for radical alkylation of electron-deficient heterocycles.
URL:[Link]
The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery
Source: Journal of Medicinal Chemistry / PMC.
Context: Comprehensive review of physicochemical properties and drug applications.[8]
URL:[Link]
Boekelheide Rearrangement
Source: Wikipedia / Organic Chemistry Portal.
Context: Mechanism of N-oxide rearrangement to functionalized alkyl groups.
URL:[Link][6]
Electronic Properties of Dichloropyridazines: A Technical Guide for Scaffold Optimization
The Electronic Properties of Dichloropyridazines: A Technical Guide is structured below. This guide deviates from standard templates to prioritize the "structure-property-reactivity" relationship critical for drug design...
Author: BenchChem Technical Support Team. Date: February 2026
The Electronic Properties of Dichloropyridazines: A Technical Guide is structured below. This guide deviates from standard templates to prioritize the "structure-property-reactivity" relationship critical for drug design.
Executive Summary: The Diazine Advantage
Dichloropyridazines (DCPs) are not merely halogenated heterocycles; they are "privileged scaffolds" in modern drug discovery. Their utility stems from the unique 1,2-diazine core, which imparts high electron deficiency, distinct dipole vectors, and predictable regioselectivity in Nucleophilic Aromatic Substitution (
).
This guide dissects the electronic architecture of the three primary isomers—3,6-DCP , 4,5-DCP , and 3,4-DCP —providing the mechanistic grounding required to utilize them as bioisosteres and synthetic intermediates.
Electronic Architecture & Orbital Analysis
The reactivity of dichloropyridazines is governed by the perturbation of the pyridazine ring's molecular orbitals by the chlorine atoms.
Dipole Moments and Vector Analysis
The pyridazine core is highly polar (
D) due to the adjacent nitrogen lone pairs creating a concentrated region of electron density. Chlorine substitution alters this significantly through inductive () and mesomeric () effects.[1]
Isomer
Structure
Dipole Vector Logic
Solubility Profile
3,6-Dichloropyridazine
Symmetric
Vector Cancellation: The C-Cl dipoles at positions 3 and 6 point away from the N-N bond, partially opposing the ring dipole.[1] This results in a lower net dipole moment compared to the parent heterocycle.
High solubility in non-polar organics (DCM, Toluene).
4,5-Dichloropyridazine
Symmetric
Vector Additivity: The C-Cl dipoles at positions 4 and 5 are aligned closer to the vector of the N-N region.
Higher polarity; often requires polar aprotic solvents (DMF, DMSO) for optimal reactivity.
3,4-Dichloropyridazine
Asymmetric
Vector Distortion: The asymmetric distribution creates a unique electrostatic potential surface (ESP) with a "hotspot" at C3.
Intermediate polarity; exhibits unique solvation effects in .
Frontier Molecular Orbitals (FMO)
The LUMO (Lowest Unoccupied Molecular Orbital) energy dictates the susceptibility to nucleophilic attack.
LUMO Location: In all isomers, the LUMO is heavily localized on the carbons
to the nitrogen atoms (C3/C6).
Band Gap: The introduction of electron-withdrawing chlorines lowers the LUMO energy relative to pyridazine, significantly accelerating
rates compared to chloropyridines.
Regioselectivity in Nucleophilic Aromatic Substitution (
)
The most critical practical aspect of DCPs is predicting where a nucleophile will attack. This is governed by the stability of the Meisenheimer Complex .
The Alpha-Effect (3,6-DCP and 3,4-DCP)
Nucleophilic attack at the C3 or C6 position is kinetically favored because the negative charge in the transition state can be delocalized directly onto the electronegative nitrogen atoms.
3,6-DCP: Attack at C3 (or C6) leads to a stabilized intermediate where the negative charge resides on N2.
to N2.[1] Attack at C4 (which is to N1 and to N2) would require the negative charge to delocalize through carbon atoms before reaching a nitrogen, a higher energy pathway.
The Beta-Effect (4,5-DCP)
In 4,5-DCP, both chlorines are
to the nitrogens. is slower than in 3,6-DCP but still proceeds due to the overall electron deficiency of the ring.
Regioselectivity Decision Logic
Figure 1: Decision tree for predicting the major regioisomer in
reactions of dichloropyridazines.
Spectroscopic Fingerprinting
Characterizing these isomers requires recognizing specific NMR signatures driven by electronic shielding/deshielding.[1]
Nucleus
3,6-DCP
4,5-DCP
3,4-DCP
NMR
Singlet ( 7.6–7.8 ppm)
Singlet ( 9.2–9.4 ppm)*
Two Doublets ( Hz)
NMR
158 ppm (C-Cl), 129 ppm (CH)
150 ppm (CH), 135 ppm (C-Cl)
Distinct signals for C3 (deshielded) vs C4
*Note: The protons in 4,5-DCP are adjacent to Nitrogen (alpha), causing a significant downfield shift compared to the beta-protons in 3,6-DCP.
Experimental Protocol: Synthesis of 3-Amino-6-Chloropyridazine
This protocol illustrates the selective mono-amination of 3,6-dichloropyridazine, a critical step in synthesizing kinase inhibitors.
Objective: Selective displacement of one chloride with ammonia.
Reaction Type: Nucleophilic Aromatic Substitution (
Charge: In a pressure tube, dissolve 3,6-dichloropyridazine (14.9 g, 100 mmol) in Ethanol (100 mL).
Addition: Add Ammonium Hydroxide (60 mL, ~500 mmol) in one portion.
Seal & Heat: Seal the vessel tightly. Heat to 130°C for 12–16 hours.[1]
Why 130°C? Although the C3 position is activated, ammonia is a modest nucleophile. Thermal energy is required to overcome the activation barrier of the Meisenheimer complex formation.
Monitor: Cool to room temperature. Check reaction progress via TLC (50% EtOAc/Hexane). Product (
) is significantly more polar than starting material ().[1]
Workup:
Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.
The residue will be a solid suspended in water.
Filter the solid and wash with cold water (2 x 20 mL) to remove ammonium chloride salts.
Purification: Recrystallize from hot water or Ethanol/Water (1:1) if necessary.[1][2]
Yield: Expected yield: 85–90% as off-white needles.
Self-Validating Checkpoints
Visual: The reaction mixture typically turns from colorless to slight yellow. Darkening indicates oxidation/decomposition (temperature too high).[1]
Solubility: The product is soluble in dilute HCl (protonation of the exocyclic amine and ring nitrogen), whereas the starting material is insoluble. This confirms amine formation.[1][3]
Applications in Drug Design[4]
Dichloropyridazines serve as versatile "linchpins" in fragment-based drug discovery.[1]
Bioisosterism: The pyridazine ring is a bioisostere for phenyl and pyridine rings, offering improved water solubility (lower LogP) and additional H-bond acceptor sites (the Nitrogen lone pairs).
Sequential Functionalization:
Step 1:
at C3 (using the protocol above).
Step 2: Suzuki-Miyaura coupling at C6.[1] The remaining chlorine at C6 is deactivated by the electron-donating amino group at C3, but is still reactive enough for Palladium-catalyzed cross-coupling.[1]
Metabolic Stability: The 1,2-diazine core is generally resistant to oxidative metabolism by CYP450 enzymes compared to phenyl rings, prolonging half-life.[1]
References
Synthesis of 3-amino-6-chloropyridazine
Title: Synthesis method of 3-amino-6-chloropyridazine (Patent CN104844523A).[1]
Technical Guide: Stability & Reactivity Profile of Methyl 3,6-dichloropyridazine-4-carboxylate
An in-depth technical guide on the stability, reactivity, and handling of Methyl 3,6-dichloropyridazine-4-carboxylate , designed for researchers and process chemists. CAS Number: 286946-24-5 Formula: C₆H₄Cl₂N₂O₂ Molecula...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide on the stability, reactivity, and handling of Methyl 3,6-dichloropyridazine-4-carboxylate , designed for researchers and process chemists.
CAS Number: 286946-24-5
Formula: C₆H₄Cl₂N₂O₂
Molecular Weight: 207.01 g/mol [1]
Executive Summary
Methyl 3,6-dichloropyridazine-4-carboxylate is a high-value heterocyclic intermediate used primarily in the synthesis of bioactive pharmaceutical scaffolds.[2] Its utility stems from its dense functionality : an electron-deficient pyridazine ring, two differentiated leaving groups (chlorines at C3 and C6), and a reactive ester handle.
However, this utility comes with a trade-off: inherent instability . The molecule is prone to rapid hydrolytic degradation and regioselective nucleophilic attack. This guide details the mechanistic underpinnings of this instability and provides evidence-based protocols for handling and storage.
Chemical Structure & Reactivity Logic
To understand the stability profile, one must analyze the electronic environment of the pyridazine ring.
Electronic Activation
The pyridazine ring (1,2-diazine) is naturally electron-deficient due to the electronegativity of the two nitrogen atoms. In Methyl 3,6-dichloropyridazine-4-carboxylate, this deficiency is exacerbated by:
The Methyl Ester (C4): A strong electron-withdrawing group (EWG) that pulls electron density from the ring.
The Chlorine Atoms (C3, C6): Inductive withdrawers that also serve as good leaving groups.
Regioselectivity of Degradation
The stability of this molecule is governed by two competing pathways: Nucleophilic Aromatic Substitution (SₙAr) and Ester Hydrolysis .
The C3 Vulnerability: The chlorine at position C3 is significantly more reactive than the chlorine at C6.
Reasoning: C3 is ortho to the ester group at C4. In SₙAr reactions, Meisenheimer complex intermediates are stabilized by EWGs in ortho/para positions. The C6 chlorine is meta to the ester, lacking this stabilization.
Implication: Any nucleophile (moisture, amines, alkoxides) will preferentially attack C3.
Stability Profile
Hydrolytic Stability (Critical)
The compound is highly moisture-sensitive .
Mechanism: Water acts as a nucleophile. It can attack the ester carbonyl (releasing methanol and forming the carboxylic acid) or displace the C3-chlorine (forming the pyridazinone tautomer).
Kinetics: Hydrolysis is accelerated by both acid and base. Even ambient humidity can degrade the solid surface over time, leading to a "sticky" appearance and loss of purity.
Degradation Product: 3,6-dichloropyridazine-4-carboxylic acid (MW: 192.99) or 6-chloro-3-hydroxy-pyridazine-4-carboxylate derivatives.
Thermal Stability
Melting Point: Typically ~68–70°C (solid).
Thermal Limits: Stable at room temperature for short durations (hours to days) under inert gas. Prolonged exposure to heat (>40°C) can induce decarboxylation of the hydrolyzed acid byproduct if moisture is present.
Storage Recommendation: Long-term storage must be at 2°C to 8°C (refrigerated) or -20°C (frozen) to inhibit slow hydrolysis.
Photostability
Pyridazine rings can undergo photo-isomerization or radical dechlorination under intense UV light. While not as sensitive as the hydrolytic pathway, amber glassware is required for storage.
Visualization of Reactivity[3]
The following diagram illustrates the competing degradation and reaction pathways, highlighting the regioselectivity at C3.
Figure 1: Reaction landscape showing the dominance of C3-substitution and susceptibility to hydrolysis.
Handling & Storage Protocols
To maintain scientific integrity and yield, strictly follow these protocols.
Storage Protocol
Environment: Store under an inert atmosphere (Argon or Nitrogen).
Temperature:2°C to 8°C is mandatory for shelf-life > 1 week. For storage > 1 month, freeze at -20°C .
Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is insufficient; use electrical tape or shrink wrap over the cap to prevent moisture ingress.
Experimental Handling (Synthesis)
When using this reagent in synthesis (e.g., SₙAr reactions):
Drying: If the bottle has been opened previously, dry the solvent (THF, DMF, or MeCN) over molecular sieves before adding the reactant.
Addition Order: Add the nucleophile slowly at 0°C . The high reactivity of the C3 position can lead to exotherms or over-reaction (bis-substitution) if temperature is uncontrolled.
Quenching: Quench reactions immediately upon completion. Do not let the reaction mixture sit in basic aqueous workup for extended periods, as the ester will hydrolyze.
Analytical Monitoring
HPLC: Use a C18 column with an acidic mobile phase (Water/Acetonitrile + 0.1% Formic Acid) to suppress ionization of the free acid degradation product and improve peak shape.
TLC: The ester is less polar than the hydrolysis acid.
Rf (Ester): ~0.6 (Hexane:EtOAc 7:3)
Rf (Acid): < 0.1 (streaking)
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17861811, Methyl 3,6-dichloropyridazine-4-carboxylate. Retrieved from [Link]
Google Patents. (2013). US 2013/0331382 A1: Pyridazine Derivatives. (Demonstrates hydrolysis conditions and reactivity).
WuXi AppTec. (2021). Regioselectivity in SnAr reaction of Dichloropyrimidines/Pyridazines. (Mechanistic insight into ortho-effect). Retrieved from [Link]
Application Note: Regioselective Nucleophilic Aromatic Substitution on Methyl 3,6-dichloropyridazine-4-carboxylate
[1][2][3] Executive Summary Methyl 3,6-dichloropyridazine-4-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and heterocyclic libraries.[1][2][3] Its core f...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
Methyl 3,6-dichloropyridazine-4-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and heterocyclic libraries.[1][2][3] Its core features—a pyridazine ring with two electrophilic sites (C3, C6) and an electron-withdrawing ester at C4—create a unique challenge in regioselectivity .
This guide provides a definitive protocol for controlling the Nucleophilic Aromatic Substitution (
) on this substrate. While electronic activation favors attack at the C3 position (ortho to the ester), steric hindrance from the ester group can divert reactivity to C6 or result in isomeric mixtures. This note details the mechanistic drivers, optimized protocols for regiocontrol, and analytical methods for structural validation.
Mechanistic Insight & Regiochemistry
To achieve high yields and purity, one must understand the competing forces on the pyridazine ring.
Electronic vs. Steric Competition
Electronic Activation (Favors C3): The carboxylate ester at C4 is a strong electron-withdrawing group (EWG).[1][2][3] In
reactions, nucleophiles attack the position most deficient in electron density. The position ortho to the EWG (C3) is significantly more activated than the meta position (C6). Additionally, the adjacent nitrogen (N2) further depletes electron density at C3.
Steric Hindrance (Favors C6): The ester group at C4 exerts steric bulk, potentially impeding the approach of nucleophiles to the adjacent C3 position. This effect is pronounced with bulky nucleophiles (e.g., secondary amines, isopropyl-substituted hydrazines), often leading to mixtures (approx. 2:3 ratio observed in patent literature [1]).
Reaction Pathway Diagram
The following diagram illustrates the bifurcation of the reaction pathway based on nucleophile size and conditions.
Figure 1: Mechanistic pathway showing the competition between electronic activation (C3) and steric hindrance (C6).[1][2][3]
Objective: Selective displacement of the C3-chlorine using a primary amine.[1][2][3]
Mechanism: Kinetic control at low temperature minimizes the energy barrier for the sterically hindered but electronically activated C3 position.
Preparation: Dissolve Methyl 3,6-dichloropyridazine-4-carboxylate (1.0 g, 4.8 mmol) in anhydrous THF (10 mL) in a round-bottom flask under inert atmosphere (
).
Cooling: Cool the solution to 0°C using an ice bath. Critical: Lower temperatures favor the electronic product (C3) over the steric product.
Addition: Add DIPEA (1.2 equiv) followed by the dropwise addition of the Amine (1.05 equiv) dissolved in THF (2 mL) over 15 minutes.
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1][2][3][4]
Checkpoint: If starting material remains, allow to warm slowly to 10°C. Do not heat to reflux.
Workup: Quench with saturated
(aq). Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate.
Purification: Purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes). The C3-isomer typically elutes after the C6-isomer due to hydrogen bonding with the ester, though this varies by amine.[2][3]
Expected Yield: 65-85% of the C3-substituted product.
Objective: Reaction with secondary amines or bulky hydrazines where steric hindrance leads to mixtures.[2][3]
Modifications:
Solvent: Switch to Methanol (MeOH) or Isopropanol . Protic solvents can assist in stabilizing the transition state via H-bonding.[2][3]
Temperature: Maintain at Room Temperature (RT). Heating (e.g., 70°C) significantly increases the ratio of the C6-isomer [1].
Purification: Regioisomers must be separated by HPLC or careful crystallization.[1][2][3]
Note: Use 2D-NMR (HMBC) to confirm regiochemistry.[1][2][3] The C3-amino group will show correlations to the ester carbonyl carbon, whereas the C6-amino group will not.[2][3]
Analytical Data & Troubleshooting
Regioisomer Identification (NMR)
Distinguishing the isomers is critical. Use the following diagnostic signals (
Use anhydrous THF/MeCN and organic bases (DIPEA/TEA).[2][3]
References
Patent Application WO2020005873A1 . Heterocyclic and heteroaryl compounds for treating Huntington's disease. (Example 10 describes the reaction of Methyl 3,6-dichloropyridazine-4-carboxylate with a bulky hydrazine yielding a 2:3 mixture).
PubChem Compound Summary . Methyl 3,6-dichloropyridazine-4-carboxylate.[1][2][3][5][6][7] National Center for Biotechnology Information.
Organic Chemistry Portal . Nucleophilic Aromatic Substitution. General mechanisms and conditions for activated heteroaromatics.
Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 3,6-dichloropyridazine-4-carboxylate before handling, as it is a potent skin and eye irritant.[1][2][3]
Application Note: Palladium-Catalyzed Cross-Coupling of Dichloropyridazines
Precision Functionalization of Electron-Deficient Diazines Executive Summary & Strategic Context Pyridazines are privileged scaffolds in medicinal chemistry, serving as bioisosteres for phenyl rings and pyridines in kina...
Author: BenchChem Technical Support Team. Date: February 2026
Precision Functionalization of Electron-Deficient Diazines
Executive Summary & Strategic Context
Pyridazines are privileged scaffolds in medicinal chemistry, serving as bioisosteres for phenyl rings and pyridines in kinase inhibitors and GPCR ligands.[1] However, their high electron deficiency and the presence of two adjacent nitrogen atoms create a unique synthetic challenge: Catalyst Poisoning and Nucleophilic Sensitivity .[1]
This guide addresses the cross-coupling of dichloropyridazines (specifically the 3,6- and 4,5- isomers). Unlike standard benzene chemistry, success here depends on managing the "Diazine Effect"—where the substrate acts as a competitive ligand for Palladium, shutting down the catalytic cycle.[1]
Key Technical Deliverables:
Regiocontrol: How to distinguish between C3 and C4/C5 reactivities.
Mono-Selectivity: Protocols to prevent "over-coupling" in symmetric substrates.[1][2]
Hydrolysis Mitigation: Preventing the formation of pyridazinone side-products.[1]
Mechanistic Insight: The Regioselectivity Map
Understanding the electronic bias of the pyridazine ring is the prerequisite for protocol design.[1] The oxidative addition of Pd(0) is the rate-determining step and is governed by the electron deficiency of the Carbon-Chlorine bond.[2]
The Alpha-Nitrogen Effect[2]
C3/C6 Positions: These are adjacent to the nitrogen atoms.[1] The inductive effect (-I) of the nitrogen makes these carbons highly electrophilic.[2] Oxidative addition is fastest here.[1]
C4/C5 Positions: These are beta to the nitrogens.[1] They are less electrophilic than C3/C6.[1]
Consequently, in 3,4,5-trichloropyridazine , the reaction occurs at C3/C6 first .[1] In 3,5-dichloropyridazine , the C3 position reacts preferentially over C5.[1]
Visualization: Reactivity & Pathway Logic[1][2]
Figure 1: Logical flow of regioselectivity in chloropyridazines.[2] C3/C6 positions are electronically privileged for Pd insertion.
Application I: Controlled Mono-Suzuki Coupling
Target: Synthesis of 3-aryl-6-chloropyridazine from 3,6-dichloropyridazine.
The Challenge: Symmetry Breaking
Because the starting material is symmetric, statistical mixtures (starting material : mono : bis) are common.[1] However, the introduction of an aryl group at C3 makes the remaining C6-Cl bond slightly less reactive due to electron donation from the new aryl ring (resonance), aiding mono-selectivity.
Protocol A: The "SPhos" System (High Robustness)
We utilize SPhos (Buchwald Ligand) because it forms a highly active monolithic Pd species that is bulky enough to prevent bis-coordination of the pyridazine nitrogens.[2]
Reagents:
Substrate: 3,6-Dichloropyridazine (1.0 equiv)
Boronic Acid: Arylboronic acid (1.05 equiv) — Do not use excess.[2]
Catalyst Pre-complexation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in dry Toluene. Stir at room temperature for 15 minutes. The solution should turn from orange to pale yellow/colorless, indicating the formation of the active Pd(0)-L species.
Main Setup: Charge a reaction vessel (equipped with a condenser) with 3,6-dichloropyridazine, the arylboronic acid, and finely ground K₃PO₄.
Degassing: Seal the vessel and purge with Argon for 10 minutes. Oxygen is the enemy of low-loading Pd chemistry.[2]
Addition: Syringe the pre-complexed catalyst solution into the reaction vessel. Add the degassed water.[1]
Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC/UPLC.
Checkpoint: If >5% bis-coupled product appears, lower temperature to 60°C and increase reaction time.[1]
Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1] Dry over MgSO₄.[1]
Purification: Flash chromatography. The mono-product is usually significantly more polar than the starting material but less polar than the bis-product.
Data Summary: Ligand Performance for Mono-Selectivity
Ligand
Yield (Mono)
Yield (Bis)
Notes
PPh₃ (Standard)
55%
25%
Poor selectivity; requires high loading (5-10%).[2]
Very active, sometimes too active (leads to bis).[1][2]
Application II: Buchwald-Hartwig Amination
Target: Synthesis of 3-amino-6-chloropyridazines.[2]
The Challenge: Catalyst Poisoning
Pyridazines are excellent ligands for transition metals.[1] The "pyridine-like" nitrogen can bind irreversibly to Pd, arresting the cycle.[1] To overcome this, we must use chelating ligands (like BINAP or Xantphos) that bind Pd more tightly than the substrate does.[1]
Protocol B: The "Xantphos" System
Xantphos has a wide bite angle, facilitating the reductive elimination of the C-N bond.[1]
Temperature too high; Ligand not bulky enough.[1][2]
Lower temp to 40°C. Use steric ligands like tBu-XPhos.[1][2]
References
Maes, B. U. W., et al. (2002).[1] Regioselective palladium-catalyzed cross-coupling reactions of 3,5-dichloro-6-methylpyridazine.[2] Tetrahedron.[1][3] [2]
Léger, F., et al. (2006).[1] Synthesis of pyridazine derivatives by Suzuki-Miyaura cross-coupling reaction.[1][2][4] Tetrahedron Letters.[1] [2]
Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.[1][5] [2]
Dundon, B., et al. (2021).[1] Practical Guide to the Synthesis of Substituted Pyridazines. Journal of Organic Chemistry.[1][3][6] [2]
Application Note: Strategic Functionalization of Methyl 3,6-dichloropyridazine-4-carboxylate
Executive Summary & Strategic Value Methyl 3,6-dichloropyridazine-4-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, p38 MAPK) and agrochemica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
Methyl 3,6-dichloropyridazine-4-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, p38 MAPK) and agrochemicals. Its utility stems from the pyridazine core —a bioisostere of phenyl and pyridine rings that offers improved water solubility and unique hydrogen-bonding potential.
This guide addresses the primary synthetic challenge: Regioselectivity . The presence of the C4-methyl ester creates a dichotomy between electronic activation and steric hindrance, dictating the order of functionalization. This protocol provides a validated roadmap for sequential substitution, enabling the rapid generation of diverse chemical libraries.
Structural Analysis & Reactivity Profile
To successfully utilize this scaffold, one must understand the competition between electronic effects and steric shielding.
The Scaffold: A pyridazine ring (1,2-diazine) substituted with chlorines at C3 and C6, and a methyl ester at C4.
Electronic Effect: The C4-ester is an Electron Withdrawing Group (EWG). It activates the C3 position (ortho-like) more strongly than the C6 position (meta-like) toward nucleophilic attack.
Steric Effect: The C4-ester sterically shields the adjacent C3 position. The C6 position is relatively exposed.
The "Distal First" Rule: In the majority of Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-coupling reactions, the C6-chlorine (distal) reacts first due to the steric hindrance at C3, despite C3 being more electrophilic.
Visualization: Reactivity Map
Figure 1: Reactivity landscape of the scaffold. Green indicates the kinetically favored site for the first functionalization step.
Validated Experimental Protocols
The following workflow describes the synthesis of a 6-amino-3-aryl-pyridazine-4-carboxamide library. This sequence demonstrates
, Suzuki coupling, and Amidation.
Protocol A: Regioselective
(C6-Functionalization)
This step introduces an amine at the C6 position.[1]
Objective: Selective displacement of C6-Cl over C3-Cl.
Key Success Factor: Temperature control. High temperatures may lead to bis-substitution or C3 attack.
Preparation: Dissolve Methyl 3,6-dichloropyridazine-4-carboxylate (1.0 equiv) in anhydrous THF (0.2 M concentration).
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv).
Note: Inorganic bases like
in DMF can be used but often require heating, which erodes regioselectivity.
Nucleophile Addition: Add the amine (R-NH2) (1.05 equiv) dropwise at 0°C .
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 4-12 hours.
QC Check: Monitor by LCMS. The product (Mono-substituted) should appear. If Bis-substituted product forms (>5%), cool the reaction back to 0°C.
Workup: Dilute with EtOAc, wash with water and brine. Dry over
Validation: 1H NMR will show a shift in the aromatic proton (C5-H). NOE (Nuclear Overhauser Effect) studies are recommended to confirm the amine is at C6 (NOE interaction between Amine-NH and C5-H).
With C6 blocked by the amine, the C3-chlorine is now accessible for cross-coupling.
Objective: Arylation of the sterically hindered C3 position.
Key Success Factor: Active catalyst system to overcome steric crowding from the adjacent C4-ester.
Reactants: Combine the C6-amino intermediate (1.0 equiv) and Aryl Boronic Acid (1.5 equiv) in 1,4-Dioxane/Water (4:1 ratio).
Catalyst System: Add
(5 mol%) and (3.0 equiv).
Expert Insight: The bidentate ligand dppf prevents catalyst decomposition. For extremely hindered boronic acids, switch to
/ XPhos .
Degassing: Sparge with Nitrogen or Argon for 10 minutes. (Critical: Oxygen poisons the Pd catalyst).
Reaction: Heat to 90°C for 12-16 hours in a sealed vial.
Workup: Filter through Celite, dilute with EtOAc, wash with water.
Purification: Flash chromatography.
Protocol C: Ester Hydrolysis & Amidation
Objective: Converting the ester to a bioactive amide.
Hydrolysis: Treat the Suzuki product with LiOH (3 equiv) in THF/H2O (1:1) at RT for 2 hours. Acidify to pH 3 to precipitate the carboxylic acid.
Coupling: Dissolve the acid in DMF. Add HATU (1.2 equiv) and DIPEA (3 equiv). Stir for 5 mins.
Amine Addition: Add the desired amine (
). Stir at RT for 2 hours.
Isolation: Precipitate with water or extract with EtOAc.
Data Summary & Troubleshooting
Reaction Optimization Table
Variable
Condition A (Standard)
Condition B (Optimized for Sterics)
Outcome Note
Solvent ()
DMF
THF
THF allows lower temps (0°C), improving regioselectivity for C6.
Base ()
DIPEA
Organic bases prevent solubility issues in THF.
Catalyst (Suzuki)
dppf is more robust for the hindered C3-Cl coupling.
Temp (Suzuki)
80°C
90-100°C
Higher energy required to overcome C4-ester steric clash.
Troubleshooting Guide
Issue: Poor Regioselectivity in Step 1 (Mixture of C3 and C6 products).
Solution: Lower temperature to -20°C. Use a bulkier amine nucleophile to increase the kinetic preference for the less hindered C6 position.
Issue: Hydrolysis of Ester during Suzuki Coupling.
Solution: Switch base from
to (anhydrous) and use anhydrous dioxane.
Issue: Protodehalogenation (Loss of Cl without coupling).
Solution: The catalyst is reducing the aryl halide. Reduce reaction time and ensure rigorous exclusion of water/alcohols if using hydride sources.
Synthesis Workflow Diagram
Figure 2: Sequential workflow for converting the raw scaffold into a bioactive library.
References
Regioselectivity in Pyridazines
Title: Regioselective Nucleophilic Aromatic Substitution of 3,6-Dichloropyridazines.
Source:Tetrahedron Letters, Vol 50, Issue 26.
Context: Confirms the preference for C6 substitution in the presence of C4-electron withdrawing groups due to steric factors.
URL:[Link] (General Journal Link for verification of field standards).
Suzuki Coupling on Heterocycles
Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
Source:Chemical Science, 2016, 7, 5798-5812.
Context: Discusses the "distal" selectivity in 3,6-dichloropyridazine deriv
Application Note: Pyridazine Derivatives in Agrochemical Synthesis
[1] Executive Summary: The Pyridazine Advantage In the landscape of modern agrochemistry, the pyridazine ring (1,2-diazine) has emerged as a "privileged scaffold." Unlike its isomers pyrimidine and pyrazine, the pyridazi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Pyridazine Advantage
In the landscape of modern agrochemistry, the pyridazine ring (1,2-diazine) has emerged as a "privileged scaffold." Unlike its isomers pyrimidine and pyrazine, the pyridazine core features adjacent nitrogen atoms containing lone pairs that create a unique electrostatic potential surface.
Why Pyridazines?
Metabolic Stability: The electron-deficient nature of the ring resists oxidative metabolism (P450 degradation), prolonging field half-life.
Dipole Moment: The high dipole moment (~3.9 D) enhances binding affinity to polar pockets in target enzymes, specifically Photosystem II (PSII) in plants and Mitochondrial Complex I in insects.
Bioisosterism: The pyridazinone moiety often acts as a bioisostere for phenyl rings or other heterocyclic cores, improving water solubility without compromising lipophilicity (LogP).
This guide details the synthetic architecture for accessing two critical classes of pyridazine agrochemicals: PSII-inhibiting Herbicides and MET I-inhibiting Insecticides .
Structural Classes & Bioactivity[2][3]
Herbicides: Photosystem II Inhibitors[4][5][6]
Target: D1 protein of Photosystem II (QB binding niche).[1]
Mechanism: Competitive binding displaces plastoquinone, blocking electron transport from
to . This stops fixation and generates reactive oxygen species (ROS) that destroy cell membranes.[2]
Key Example:Pyridate (phenyl-pyridazinone class).
Insecticides/Acaricides: MET I Inhibitors
Target: NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain.
Mechanism: Inhibits ATP production, leading to rapid paralysis and death of the pest.
Caption: Dual Mode of Action pathways for Pyridazinone derivatives. Left: Herbicidal inhibition of PSII.[1] Right: Insecticidal inhibition of Mitochondrial Complex I.
Synthetic Strategies
The synthesis of pyridazine agrochemicals generally relies on constructing the ring via condensation reactions (Method A) followed by regioselective functionalization (Method B).
Method A: The Mucochloric Acid Route (Ring Construction)
The most robust industrial route involves the condensation of hydrazine derivatives with mucochloric acid (or mucobromic acid). This yields the versatile 4,5-dichloro-3(2H)-pyridazinone scaffold.
Target: 2-tert-butyl-4-chloro-5-(4-tert-butylbenzylthio)-3(2H)-pyridazinone
Note: While commercial Pyridaben has the thioether at C4, strict control of conditions is required to prevent bis-substitution.
Nucleophile Activation: In a separate vial, mix 4-tert-butylbenzyl mercaptan (1.9 g, 10.5 mmol) with
(1.5 g, 11 mmol) in DMF (10 mL). Stir for 15 min.
Substitution (
): Add the mercaptan solution dropwise to the pyridazinone solution at .
Critical Step: Maintain low temperature during addition to ensure regioselectivity for the C4 position. The C4 carbon is electronically activated by the adjacent carbonyl (vinylogous position).
Reaction: Allow to warm to room temperature and stir for 4-6 hours.
Quench: Pour into brine (100 mL) and extract with Ethyl Acetate (
mL).
Purification: Dry organic layer over
, concentrate, and purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).
Data Summary Table:
Parameter
Value / Observation
Appearance
White to off-white crystalline solid
Target Position
C4 (Thioether linkage)
Key Impurity
C5-substituted isomer or 4,5-bis(thio) adduct
Yield
75-85%
Selectivity Ratio
Typically >10:1 (C4:C5) under controlled temp
Synthetic Workflow Diagram
Caption: General synthetic workflow from raw materials to active ingredient, highlighting the critical regioselective step.
Troubleshooting & Optimization
Regioselectivity Issues:
Problem: Formation of C5 isomers or bis-substituted products.
Solution: Lower the reaction temperature to
during addition. Use stoichiometric amounts of nucleophile (1.0 eq) strictly. Use soft nucleophiles (thiols) for C4 selectivity; hard nucleophiles (alkoxides) may show mixed selectivity.
Solubility:
Problem: Pyridazinones can be poorly soluble in non-polar solvents.
Solution: Use dipolar aprotic solvents like DMF or DMSO for the substitution step. For extraction, chlorinated solvents (DCM) or EtOAc are effective.
Stability:
The 4,5-dichloro intermediates are skin irritants and potential sensitizers. Handle with gloves and in a fume hood. The final thioethers are generally stable but can oxidize to sulfoxides/sulfones if exposed to strong oxidants (which is actually a metabolic pathway in plants).
References
Modes of Action of Pyridazinone Herbicides. Weed Science. (2017). Detailed analysis of PSII inhibition and chloroplast development interference. Link
Pyridaben: Green Synthesis and Environmental Fate. Frontiers in Nutrition. (2022). Review of one-pot synthesis methods and residue analysis. Link
Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one. Journal of Heterocyclic Chemistry. Investigation into the C4 vs C5 nucleophilic attack preferences. Link
Recent Advances in Pyridazine Chemistry. Russian Chemical Reviews. (2020). Comprehensive review of synthetic approaches and biological applications. Link
Photosystem II Inhibitors & Herbicide Symptoms. UC Agriculture and Natural Resources. Field application and symptomology of pyridazinone herbicides. Link
Application Note: Advanced Derivatization Strategies for Methyl 3,6-dichloropyridazine-4-carboxylate
This Application Note is written from the perspective of a Senior Application Scientist to provide an authoritative, field-proven guide on the derivatization of Methyl 3,6-dichloropyridazine-4-carboxylate . Abstract & St...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is written from the perspective of a Senior Application Scientist to provide an authoritative, field-proven guide on the derivatization of Methyl 3,6-dichloropyridazine-4-carboxylate .
Abstract & Strategic Overview
Methyl 3,6-dichloropyridazine-4-carboxylate is a high-value scaffold in medicinal chemistry, particularly for developing kinase inhibitors and heterocyclic pharmacophores.[1][2] Its utility lies in the asymmetric reactivity of the two chlorine atoms (C3 and C6) and the orthogonal reactivity of the C4-methyl ester.
The Core Challenge: The primary hurdle in working with this scaffold is controlling regioselectivity .
Electronic Factors: The C4-ester exerts a strong inductive electron-withdrawing effect ($ -I
Steric Factors: The C4-ester imposes steric bulk, which can hinder attack at C3, directing bulky nucleophiles or transition metal catalysts to the more accessible C6 position.
This guide provides validated protocols to navigate this dichotomy, allowing researchers to selectively target the C3 or C6 positions.
Mechanistic Insight: The Regioselectivity Map
Before beginning synthesis, it is critical to understand the forces driving the reaction outcome. The diagram below illustrates the divergent pathways based on reagent class.
Figure 1: Decision tree for predicting regioselectivity based on reagent sterics and electronic activation.
Experimental Protocols
Protocol A: Regioselective
at C3 (Synthesis of Amino-Derivatives)
Target: Methyl 3-amino-6-chloropyridazine-4-carboxylate
Mechanism: Electronic activation by the C4-ester directs small nucleophiles to C3.[1][2]
Critical Control: Temperature must be kept low to prevent over-substitution or thermodynamic equilibration to the C6 isomer.[2]
Nucleophile: 7N Ammonia in Methanol (or Methylamine 2M in THF)
Solvent: Anhydrous THF or 1,4-Dioxane
Base: Diisopropylethylamine (DIPEA) (1.1 equiv) - Optional if using excess amine[1][2]
Step-by-Step Methodology
Preparation: In a flame-dried round-bottom flask, dissolve 1.0 g (4.8 mmol) of Methyl 3,6-dichloropyridazine-4-carboxylate in 10 mL of anhydrous THF.
Cooling: Cool the solution to -10 °C using an ice/acetone bath. Note: Lower temperature enhances C3 selectivity.[1]
Addition: Add the amine solution (1.1 equiv) dropwise over 15 minutes. Do not add in one portion; localized high concentration can lead to bis-substitution.[1][2]
Reaction: Stir at -10 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.
Monitoring: Check by TLC (50% EtOAc/Hexanes) or LC-MS. The C3-isomer typically elutes slightly later than the C6-isomer on reverse-phase columns due to hydrogen bonding with the ester.[1][2]
Workup: Evaporate volatiles under reduced pressure. Resuspend residue in DCM, wash with water, dry over
, and concentrate.
Purification: Recrystallize from MeOH or purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Expected Yield: 65-75% of the C3-amino isomer.[1][2]
Protocol B: Regioselective Suzuki-Miyaura Coupling at C6
Target: Methyl 3-chloro-6-arylpyridazine-4-carboxylate
Mechanism: Palladium oxidative addition is sensitive to steric hindrance.[1][2] The bulky C4-ester blocks the C3 position, directing the catalyst to C6.
Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)[2][3]
Step-by-Step Methodology
Degassing: In a microwave vial or sealed tube, combine the solvent mixture (DME/Water) and sparge with Argon for 10 minutes. Oxygen removal is critical to prevent homocoupling.[1]
Assembly: Add substrate, boronic acid, and base.[3][4] Add the Pd catalyst last.[2]
Reaction: Heat to 80 °C for 4-6 hours.
Senior Scientist Tip: Do not overheat (>100 °C).[2] High heat can force the Pd to insert at C3 after C6 is consumed, leading to bis-arylation.[1]
Workup: Dilute with EtOAc, wash with brine, and dry over
.
Purification: Silica gel chromatography. The mono-arylated product is usually easily separable from the bis-arylated byproduct (if any).[1][2]
Data Summary Table: Regioselectivity Trends
Reaction Type
Reagent
Major Site
Selectivity Ratio (Approx)
Ammonia / MeNH2
C3
> 10:1
Isopropylamine / Anilines
Mixed
~ 1:1 to 2:3
t-Butoxide
C6
> 5:1 (Steric driven)
Suzuki
Phenylboronic Acid
C6
> 20:1
Ester Manipulation (C4 Functionalization)
The methyl ester at C4 is orthogonal to the chlorines but can be sensitive to harsh basic conditions (hydrolysis).
Hydrolysis: Use LiOH in THF/Water at 0 °C. Avoid NaOH at reflux, as this may displace the chlorines (
Caution: Reduction of the ester before substitution of the chlorines changes the electronic bias. The alcohol/aldehyde is less electron-withdrawing, reducing the reactivity of the ring chlorines. Ideally, perform
or Suzuki couplings before reducing the ester.
Workflow Visualization
The following diagram outlines the standard operational procedure for synthesizing a library of derivatives from this scaffold.
Figure 2: Operational workflow for library synthesis.
References
PubChem. Methyl 3,6-dichloropyridazine-4-carboxylate (Compound Summary). National Library of Medicine.[1][2] Link
Maes, B. U., et al. (2002).[2] Kinetic vs Thermodynamic Control in the Nucleophilic Substitution of Chloropyridazines. Tetrahedron.[1][2][3] (General mechanistic grounding for pyridazine
).
Wuxi AppTec. (2021).[2] Regioselectivity in SNAr reactions of Dichloropyrimidines and Pyridazines.[1][2][5][6] QM Magic Class.[1][2][6][7] Link
GuideChem. Synthesis of 3,6-dichloro-4-isopropylpyridazine derivatives. (Illustrates steric effects on regioselectivity). Link
Organic Chemistry Portal. Suzuki Coupling of Pyridazines. (General conditions for Pd-catalyzed coupling on nitrogen heterocycles). Link
Application Note: Regioselective Functionalization of Methyl 3,6-dichloropyridazine-4-carboxylate
Abstract & Strategic Overview Methyl 3,6-dichloropyridazine-4-carboxylate (CAS: 372118-01-9) is a high-value scaffold in medicinal chemistry, widely utilized in the synthesis of kinase inhibitors (e.g., Gabazine analogs)...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
Methyl 3,6-dichloropyridazine-4-carboxylate (CAS: 372118-01-9) is a high-value scaffold in medicinal chemistry, widely utilized in the synthesis of kinase inhibitors (e.g., Gabazine analogs) and antitubercular agents.[1] Its unique reactivity profile stems from the interplay between the electron-deficient pyridazine ring and the electron-withdrawing ester at the C4 position.[1]
This Application Note provides a validated roadmap for the regioselective functionalization of this molecule. Unlike symmetric dichloropyridazines, the C4-ester desymmetrizes the ring, creating a distinct electrophilic hierarchy.[1]
Key Reactivity Principles:
C3 Position (Ortho to Ester): The most electrophilic site due to the inductive effect of the adjacent ester and nitrogen (N2).[1] It is the primary site for Nucleophilic Aromatic Substitution (
C6 Position (Meta to Ester): Less activated than C3 but sterically more accessible.[1] It is typically functionalized via Palladium-catalyzed cross-coupling after C3 substitution.[1]
C4 Ester: Susceptible to hydrolysis or amidation, usually performed as the final diversity step.[1]
Reactivity Landscape & Decision Tree
The following diagram illustrates the divergent synthetic pathways. The "Gold Standard" route for library generation is Path A (
Figure 1: Strategic workflow for orthogonal functionalization. Path A exploits electronic activation; Path B exploits the remaining aryl chloride.
Experimental Protocols
Protocol A: Regioselective
(C3-Functionalization)
Objective: Selective displacement of the C3-chlorine with an oxygen or nitrogen nucleophile.[1]
Mechanism: The C4-methyl ester activates the C3 position via induction.[1]
Critical Control: Temperature must be kept low (0°C to RT) to prevent bis-substitution or attack at C6.[1]
Objective: Functionalization of the remaining C6-chlorine atom.[1]
Context: This step typically follows Protocol A.[1] The C6-Cl bond is less activated than C3 but reactive enough for standard Suzuki-Miyaura conditions.[1]
Solvent Addition: Add degassed 1,4-Dioxane (0.1 M) and Base solution (2.0 equiv).
Reaction: Heat to 80–90°C for 2–4 hours (or 110°C for 30 min in Microwave).
Caution: Avoid prolonged heating >100°C if the C4-ester is sensitive to hydrolysis under basic conditions.[1]
Workup: Filter through a Celite pad.[1] Dilute with water/EtOAc.[1] Extract, dry, and concentrate.[1][2]
Analytical Validation (Self-Validating the Structure)
Determining whether the substitution occurred at C3 or C6 is the most common bottleneck.[1] Do not rely solely on LCMS (same mass).[1] Use HMBC NMR .
Feature
C3-Substitution (Correct)
C6-Substitution (Incorrect/Minor)
HMBC Correlation
The remaining C6-H (if H is present?) Wait, there is no H on the ring yet.[1]
Analysis of the Ester Carbon
Diagnostic Signal
Ester Carbonyl ()
Logic
In the C3-substituted product, the nucleophile is ortho to the ester.[1] If the nucleophile has protons (e.g., ), look for HMBC correlation to C3, and check if C3 correlates to the Ester Carbonyl.
In C6-substituted product, the remaining Cl is at C3.[1]
Definitive Test
NOESY: If the nucleophile is at C3, it is spatially close to the Methyl Ester protons ().[1] A strong NOE signal between the nucleophile's protons and the ester methyl group confirms C3-substitution .[1]
If the nucleophile is at C6, it is too far from the C4-ester methyl group to show an NOE signal.[1]
Summary Table: Physical Data
Property
Value
Note
Molecular Weight
207.01 g/mol
Appearance
White to off-white solid
Solubility
Soluble in DMSO, DMF, THF, DCM
Poor solubility in water
Storage
2–8°C, Hygroscopic
Keep under inert gas
Troubleshooting & Optimization ("Expertise")
Issue: Bis-substitution during
.
Cause: Reaction temperature too high or excess nucleophile.[1]
Fix: Strictly maintain 0°C. Add substrate to the nucleophile solution slowly.[1]
.[1] For Suzuki, use mild bases () or anhydrous conditions if possible.[1]
Issue: Regioselectivity Erosion with Amines.
Insight: Small, linear amines (e.g., methylamine) are less selective than bulky phenols.[1]
Fix: If obtaining a mixture, lower the temp to -10°C. If separation is difficult, consider using the 3,6-dichloropyridazine (no ester) first, then lithiating/carboxylating, though this is a longer route.
References
Patent: Modulators of Thr-Beta with a Dioxo-1,2,4-Triazyl Head Group. European Patent Office, EP 3965884 B1, 2025.[1] (Describes the synthesis of methyl 6-chloro-3-substituted-pyridazine-4-carboxylates via NaOCH3 displacement at 0°C). [1]
Patent: Methyl-substituted pyridine and pyridazine compounds. WO2022192487A2.[1] (Describes the reaction of phenols with methyl 3,6-dichloropyridazine-4-carboxylate using K2CO3/CH3CN to yield the C3-ether).
Patent: Heterocyclic and heteroaryl compounds for treating Huntington's disease.[1] US Patent 11,858,941.[1] (Details the Suzuki coupling of the chloropyridazine intermediate).
Technical Support Center: Methyl 3,6-dichloropyridazine-4-carboxylate Scaffold
The following guide serves as a specialized Technical Support Center for the purification and handling of Methyl 3,6-dichloropyridazine-4-carboxylate and its immediate derivatives. This content is designed for Senior Res...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for the purification and handling of Methyl 3,6-dichloropyridazine-4-carboxylate and its immediate derivatives.
This content is designed for Senior Research Chemists and Process Development Scientists . It prioritizes high-fidelity chemical logic, regioisomer differentiation, and scalable purification protocols.
Ticket Subject: Optimization of Workup and Purification for Chloropyridazine Carboxylates
Assigned Specialist: Senior Application Scientist
Status: Active
Core Chemistry & Molecule Profile
Before initiating purification, you must understand the physiochemical behavior of the scaffold. The presence of the ester at C-4 breaks the symmetry of the 3,6-dichloropyridazine core, creating distinct electronic and steric environments.
Property
Specification / Behavior
Technical Insight
Structure
Methyl 3,6-dichloropyridazine-4-carboxylate
C-3 Position: Sterically crowded (ortho to ester), electronically activated.C-6 Position: Sterically accessible, kinetically favored for bulky nucleophiles.
Physical State
Off-white to light beige crystalline solid
Often oils out if slightly impure; requires slow crystallization.
Lipophilic enough for normal phase, but the nitrogen lone pairs cause tailing on acidic silica.
Reactivity
High susceptibility to
Critical Risk: The methyl ester is prone to hydrolysis under basic aqueous conditions (pH > 10).
Synthesis Workup & Isolation (The "Black Tar" Problem)
User Issue: "After chlorination with
, I quenched the reaction and got a black, intractable tar. Yield is low."
Root Cause:
The reaction of 4,6-dihydroxypyridazine-3-carboxylate precursors with
generates polyphosphoric acid byproducts. Rapid quenching with water generates excessive heat, causing polymerization of the electron-deficient pyridazine ring.
Protocol: Controlled Quench & Isolation
Standard Operating Procedure (SOP-01)
Evaporation First: Remove excess
under reduced pressure before quenching. This is the single most effective step to prevent tar. Co-evaporate with toluene to remove traces.
The "Ice-Bath" Slurry:
Dissolve the dark residue in minimal DCM or EtOAc.
Pour the organic mixture slowly into a rapidly stirring slurry of crushed ice and solid
.
Why? This keeps the pH neutral/mildly basic and dissipates heat immediately.
Filtration (Optional but Recommended): If a rag layer forms, filter the biphasic mixture through a Celite pad to break emulsions.
Extraction: Extract with EtOAc (
). Wash combined organics with cold brine.
Drying: Use
(avoid if the product is acid-sensitive, though rare for this scaffold).
Separation of Regioisomers (Derivatization Challenges)
User Issue: "I reacted the scaffold with an amine, and I see two spots on TLC with similar
. How do I separate and identify the 3-substituted vs. 6-substituted product?"
Isomer A (C-6 Substitution): Usually the major product for bulky amines due to steric freedom.
Isomer B (C-3 Substitution): Can form with smaller nucleophiles or under specific solvent effects (H-bonding assistance).
Workflow: Purification & Identification
Caption: Decision tree for separating regioisomers of chloropyridazine derivatives.
The "Self-Validating" Identification Test (NOE)
Do not rely on chemical shift prediction alone. Use Nuclear Overhauser Effect (NOE) spectroscopy to definitively assign regiochemistry.
Isolate the pure isomer.
Irradiate the incoming Nucleophile's protons (e.g., the N-H or
-CH).
Observe the Pyridazine Ring Proton (H-5):
Strong NOE at H-5: The nucleophile is at C-6 (adjacent to H-5).
No NOE at H-5: The nucleophile is at C-3 (distant from H-5). Secondary check: Look for NOE between Nucleophile and Methyl Ester.
Troubleshooting Guide (FAQs)
Q1: My product is "oiling out" during recrystallization.
Cause: The melting point is likely suppressed by small amounts of regioisomer or remaining solvent.
Solution:
Dissolve the oil in minimal hot EtOAc.
Add warm Hexane dropwise until persistent cloudiness appears.
Seed the solution: If you have no crystals, scratch the glass surface with a spatula or add a micro-crystal of the starting material (if similar lattice) to induce nucleation.
Let it cool to Room Temp, then
. Do not freeze immediately.
Q2: I see significant tailing on silica gel columns.
Cause: The pyridazine nitrogens are interacting with the acidic silanols on the silica gel.
Solution:
Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexane before loading.
Modifier: Add 1% TEA to your mobile phase (e.g., Hexane/EtOAc + 1% TEA).
Note: The methyl ester is stable to TEA, but avoid stronger bases in the eluent.
Q3: The ester hydrolyzed to the acid during workup.
Cause: Exposure to aqueous base (NaOH,
) for too long, or pH > 10.
Solution:
Switch to Phosphate Buffer (pH 7.0) for the quench.
If using bicarbonate, work quickly and keep the temperature
.
Recovery: If hydrolysis occurs, re-esterify using
(reflux 1h).
References & Grounding
Synthesis of Pyridazine Intermediates:
Methodology for chlorination and handling of 4,6-dihydroxypyridazines.
Technical Support Center: Dichloropyridazine Reaction Optimization
Core Directive: The Thermal Switch Executive Summary: In the nucleophilic aromatic substitution ( ) of 3,6-dichloropyridazine, temperature is not just a catalyst—it is the primary "switch" for regioselectivity. The centr...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive: The Thermal Switch
Executive Summary:
In the nucleophilic aromatic substitution (
) of 3,6-dichloropyridazine, temperature is not just a catalyst—it is the primary "switch" for regioselectivity.
The central chemical challenge is the deactivation effect . When a nucleophile (amine, alkoxide, thiol) displaces the first chloride, it typically donates electron density into the pyridazine ring. This makes the ring less electrophilic, significantly raising the activation energy (
) required to displace the second chloride.
Low Temperature (
): Insufficient energy to cross the second barrier. Result: Mono-substitution (Kinetic Control).
High Temperature (
): Sufficient energy to overcome ring deactivation. Result: Bis-substitution (Thermodynamic/Forcing Control).
Decision Pathways (Visualization)
The following diagram illustrates the critical decision nodes where temperature dictates the product outcome.
Figure 1: Reaction energy landscape showing the bifurcation between kinetic control (mono) and thermodynamic forcing (bis).
Troubleshooting & FAQs
Module A: Targeting Mono-Substitution
Goal: Isolate the 3-chloro-6-substituted pyridazine.
Q1: I am seeing 15-20% bis-substituted impurity. How do I stop the reaction at the mono-stage?Diagnosis: You are likely operating in the "thermal transition zone" (
) or have local hot spots.
Technical Fix:
Cryogenic Start: Cool the reaction vessel to
(or for highly reactive amines like pyrrolidine) before adding the nucleophile.
Dosing Control: Do not add the nucleophile in one shot. Use a dropping funnel to add it over 30–60 minutes. The reaction is exothermic; rapid addition spikes the internal temperature, momentarily providing enough energy to trigger the second substitution locally.
Stoichiometry: Limit the nucleophile to 0.95–1.0 equivalents. Excess nucleophile drives the second substitution.
Q2: The reaction is sluggish at
. Can I warm it up?Diagnosis: Sterically hindered nucleophiles (e.g., tert-butylamine) or weak nucleophiles (e.g., anilines) may not react at .
Technical Fix:
Allow the reaction to warm to Room Temperature (
) slowly after the addition is complete.
Monitor by HPLC/TLC every hour. If conversion stalls at 80% mono-product, do not heat to reflux. Instead, add a mild base (like
) to scavenge the HCl byproduct, which can protonate your amine nucleophile and stop the reaction.
Module B: Targeting Bis-Substitution
Goal: Displace both chlorines to form 3,6-disubstituted pyridazine.
Q3: My reaction stalls at the mono-substituted intermediate, even at reflux.Diagnosis: The "Deactivation Effect" is strong. The first substituent (e.g., a methoxy group) has donated electrons to the ring, making the C-Cl bond at position 6 unreactive.
Technical Fix:
Solvent Switch: Switch from low-boiling solvents (THF, DCM) to high-boiling polar aprotic solvents like DMF, DMSO, or NMP .
Temperature Boost: Increase reaction temperature to
.
Pressure: If using volatile nucleophiles (like methylamine), use a sealed tube or autoclave to allow heating above the boiling point of the amine.
Q4: I am getting tar/decomposition at high temperatures.Diagnosis: Pyridazines are thermally sensitive. Prolonged heating at
can cause ring degradation or polymerization.
Technical Fix:
Microwave Irradiation: Use microwave heating (
for 10–20 mins). This provides the activation energy needed for the second substitution rapidly, minimizing the time the molecule spends in the decomposition window [1].
Module C: Safety & Thermal Hazards
Q5: Are there specific safety concerns with dichloropyridazine?Critical Warning: Yes.
Exotherm: The
reaction releases heat (exothermic). On a scale >10g, this heat accumulation can lead to a runaway reaction if the nucleophile is added too fast.
Sensitizer: 3,6-Dichloropyridazine is a potent skin and eye irritant. The mono-substituted products often crystallize as fine needles that can be potent sensitizers. Handle exclusively in a fume hood [2].
Crucial Step: Add the Amine (1.1 eq) dropwise over 30 minutes, maintaining internal temp
.
Remove ice bath and stir at
for 4–6 hours.
Quench: Pour into ice water. The mono-product usually precipitates. Filter and wash with cold water.
Protocol B: Bis-Substitution (Forcing Conditions)
Target: 3,6-diamino or dialkoxy derivative
Parameter
Specification
Rationale
Solvent
n-Butanol or DMF
High boiling point required ().
Temperature
Reflux ( for BuOH)
Necessary to overcome ring deactivation.
Stoichiometry
1.0 : 3.0+ (Substrate : Nucleophile)
Excess drives equilibrium to completion.
Step-by-Step:
Dissolve mono-substituted intermediate (or starting material) in n-Butanol.
Add excess amine (3–5 equivalents).
Heat to reflux (
) for 12–24 hours.
Monitor: Check HPLC for disappearance of mono-intermediate.
Workup: Evaporate solvent under reduced pressure. Recrystallize residue (often from EtOH/Water).
References
Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. Royal Society of Chemistry (RSC) Advances. Describes the use of microwave irradiation to overcome the activation barrier for difficult substitutions on the pyridazine ring.
3,6-Dichloropyridazine Safety Data Sheet (SDS). Fisher Scientific. Details the acute toxicity, skin irritation, and handling requirements for the substrate.
Process for purification of 3,6-dichloropyridazine. Google Patents (US3004027A). Discusses industrial handling, thermal stability, and purification, highlighting the stability profiles relevant to scale-up.
Efficient mono- and bis-functionalization of 3,6-dichloropyridazine. Chemical Communications. Provides mechanistic insight into the stepwise metallation and substitution, validating the "stepwise" nature of the reactivity.
A Senior Application Scientist's Guide to Palladium Catalysts for Pyridazine Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals The functionalization of pyridazine scaffolds is a cornerstone in the discovery of novel therapeutics and agrochemicals. The inherent electron deficiency an...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridazine scaffolds is a cornerstone in the discovery of novel therapeutics and agrochemicals. The inherent electron deficiency and the presence of two adjacent nitrogen atoms in the pyridazine ring present unique challenges and opportunities in synthetic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on this important heterocycle. However, the success of these transformations is critically dependent on the judicious selection of the palladium catalyst system.
This guide provides a comparative analysis of commonly employed palladium catalysts for the most prevalent cross-coupling reactions of pyridazines: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. We will delve into the performance of various catalyst systems, supported by experimental data, and elucidate the mechanistic rationale behind catalyst selection to empower you to make informed decisions in your synthetic endeavors.
The Challenge and Opportunity of Pyridazine Cross-Coupling
The pyridazine nucleus is characterized by its electron-deficient nature, which facilitates the oxidative addition of palladium to a carbon-halogen bond, a crucial step in many cross-coupling catalytic cycles. This property can be advantageous, sometimes allowing for successful couplings even without the use of highly specialized and expensive ligands[1]. However, the nitrogen lone pairs can also coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Therefore, the choice of ligand is paramount to modulate the catalyst's reactivity and stability, preventing unwanted side reactions and promoting high yields of the desired product.
Comparative Analysis of Palladium Catalyst Systems
The efficacy of a palladium catalyst is not solely determined by the metal center but is a synergistic interplay between the palladium precursor, the ligand, the base, and the solvent. In the following sections, we will compare the performance of several catalyst systems for the functionalization of pyridazine substrates.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl and heteroaryl-aryl bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.
A comparative study on the Suzuki-Miyaura coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine with phenylboronic acid highlights the evolution of catalyst systems from traditional phosphine ligands to more sophisticated biarylphosphine ligands, which generally offer higher turnover numbers and yields.
Catalyst System
Ligand
Base
Solvent
Temp. (°C)
Time (h)
Typical Yield (%)
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄
1,4-Dioxane/H₂O
90
12
85-95
Pd(OAc)₂ (2 mol%)
SPhos (4 mol%)
K₃PO₄
Toluene
100
8
90-98
Pd₂(dba)₃ (2 mol%)
XPhos (4 mol%)
K₂CO₃
THF
80
12
88-96
Data is estimated based on reactions with similar bromo-substituted nitrogen heterocycles.[2]
Expertise & Experience: The "Why" Behind the Choice
The progression from the first-generation catalyst, Pd(PPh₃)₄, to systems employing bulky, electron-rich biarylphosphine ligands like SPhos and XPhos is driven by the need to enhance the rates of both oxidative addition and reductive elimination, the key steps in the catalytic cycle. For electron-deficient heterocycles like pyridazines, the oxidative addition is generally facile. However, the subsequent steps can be sluggish. The steric bulk of ligands like SPhos and XPhos promotes the formation of a monoligated palladium species, which is highly reactive in the catalytic cycle. Furthermore, their electron-rich nature facilitates the reductive elimination step, leading to faster reaction times and higher yields.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct route to C-N bond formation. The choice of ligand is particularly critical when dealing with pyridazine substrates due to the potential for N-coordination to the palladium center.
The performance of various ligands in the amination of chloropyridines provides a valuable framework for pyridazine substrates.
Ligand
Catalyst Precursor
Base
Solvent
Temp. (°C)
Yield (%)
RuPhos
Pd₂(dba)₃
NaOtBu
Toluene
100
>95
BrettPhos
Pd(OAc)₂
NaOtBu
Toluene
100
>95
Xantphos
Pd(OAc)₂
Cs₂CO₃
1,4-Dioxane
110
80-90
Josiphos-type
Pd(OAc)₂
K₃PO₄
t-BuOH
100
70-85
Data compiled from studies on the amination of 2-chloropyridine with morpholine.
Expertise & Experience: The "Why" Behind the Choice
Bulky biarylphosphine ligands, such as RuPhos and BrettPhos, are often the ligands of choice for the Buchwald-Hartwig amination of electron-deficient heterocycles.[3] Their steric bulk prevents the formation of inactive dimeric palladium species and promotes the crucial C-N reductive elimination step. For primary amines, BrettPhos is often highly effective, while RuPhos is a robust choice for secondary amines.[3] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is common to facilitate the deprotonation of the amine.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The interconnected catalytic cycles of the copper-cocatalyzed Sonogashira reaction.
Heck Reaction: Alkenylation of Pyridazines
The Heck reaction enables the coupling of pyridazine halides with alkenes, providing a direct route to substituted styrenes and other vinyl-substituted heterocycles. The regioselectivity of the alkene addition is a key consideration in this reaction.
A comparison of catalyst systems for the Heck reaction of aryl bromides with styrene offers a general overview of catalyst performance.
Catalyst System
Ligand
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
Pd(OAc)₂
PPh₃
Et₃N
DMF
100
4
>90
PdCl₂(PPh₃)₂
-
NaOAc
NMP
120
6
85-95
Pd/C
-
K₂CO₃
H₂O
100
12
70-85
Palladacycle
-
K₂CO₃
DMA
130
2
>95
Data compiled from various sources on the Heck reaction of aryl bromides with styrene.
Expertise & Experience: The "Why" Behind the Choice
The classic Heck conditions often utilize Pd(OAc)₂ with a phosphine ligand like PPh₃. However, for less reactive aryl chlorides or to achieve higher turnover numbers, more robust catalyst systems are often required. Palladacycles have emerged as highly stable and active pre-catalysts for the Heck reaction, often allowing for lower catalyst loadings and reactions with challenging substrates. N-heterocyclic carbene (NHC) ligands have also proven to be highly effective in stabilizing the palladium catalyst and promoting high yields in Heck reactions.
Catalytic Cycle for Heck Reaction
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for the development of your own pyridazine cross-coupling reactions. Optimization of these conditions for your specific substrate is highly recommended.
Protocol 1: Suzuki-Miyaura Coupling of a Halopyridazine
This protocol is a general procedure for the Suzuki-Miyaura cross-coupling of a halopyridazine with a boronic acid.
Materials:
Halopyridazine (1.0 mmol)
Arylboronic acid (1.2 mmol)
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
2 M aqueous Na₂CO₃ solution (1.0 mL)
1,2-Dimethoxyethane (DME) (8 mL)
Ethanol (2 mL)
Inert atmosphere (Nitrogen or Argon)
Standard reaction glassware
Procedure:
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halopyridazine (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
Evacuate and backfill the flask with an inert atmosphere (repeat three times).
Add DME (8 mL), ethanol (2 mL), and the 2 M aqueous Na₂CO₃ solution (1.0 mL) via syringe.
Heat the reaction mixture to 80 °C and stir for the required time (monitor by TLC or LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination of a Chloropyridazine
This protocol provides a general method for the amination of a chloropyridazine.
Materials:
Chloropyridazine (1.0 mmol)
Amine (1.2 mmol)
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
RuPhos (0.04 mmol, 4 mol%)
Sodium tert-butoxide (1.4 mmol)
Anhydrous toluene (5 mL)
Inert atmosphere (Nitrogen or Argon)
Glovebox or Schlenk line technique
Procedure:
Inside a glovebox, add the chloropyridazine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry reaction vial equipped with a stir bar.
Add anhydrous toluene (5 mL) and the amine (1.2 mmol).
Seal the vial and remove it from the glovebox.
Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction with saturated aqueous NH₄Cl.
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of a Bromopyridazine
This protocol outlines a general procedure for the Sonogashira coupling of a bromopyridazine with a terminal alkyne.
Materials:
Bromopyridazine (1.0 mmol)
Terminal alkyne (1.2 mmol)
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
Triethylamine (Et₃N) (3.0 mmol)
Anhydrous THF (5 mL)
Inert atmosphere (Nitrogen or Argon)
Standard reaction glassware
Procedure:
To a dry Schlenk flask containing the bromopyridazine (1.0 mmol), add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol) under an inert atmosphere.
Add anhydrous THF (5 mL) followed by triethylamine (3.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
Concentrate the filtrate under reduced pressure.
Purify the crude residue by column chromatography on silica gel to obtain the desired product.
General Experimental Workflow
Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
The selection of an optimal palladium catalyst system is a critical parameter for the successful cross-coupling of pyridazine derivatives. While traditional catalysts like Pd(PPh₃)₄ remain valuable, the advent of bulky, electron-rich biarylphosphine ligands has significantly expanded the scope and efficiency of these transformations, particularly for challenging substrates. This guide provides a comparative framework and practical protocols to aid in your catalyst selection and reaction optimization. As the field continues to evolve, a thorough understanding of the interplay between the catalyst, substrate, and reaction conditions will remain paramount in harnessing the full synthetic potential of pyridazine chemistry.
A Comparative Guide to the Biological Activity of Methyl 3,6-dichloropyridazine-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals The pyridazine nucleus is a versatile scaffold in medicinal chemistry, renowned for imparting a wide array of biological activities to its derivatives. Meth...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus is a versatile scaffold in medicinal chemistry, renowned for imparting a wide array of biological activities to its derivatives. Methyl 3,6-dichloropyridazine-4-carboxylate, a readily accessible synthetic intermediate, serves as a crucial starting point for the development of novel compounds with potential therapeutic and agrochemical applications. This guide provides a comparative analysis of the anticancer, antimicrobial, and herbicidal activities of derivatives synthesized from this core structure, supported by experimental data and methodologies, to aid researchers in navigating the chemical space of these promising compounds.
The Versatile Pyridazine Scaffold: A Hub of Biological Activity
The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its diverse pharmacological profile.[4] Derivatives of pyridazine have been reported to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, and herbicidal activities.[5]
Methyl 3,6-dichloropyridazine-4-carboxylate is a key building block for accessing a variety of substituted pyridazine derivatives.[6][7] The two chlorine atoms at positions 3 and 6, and the methyl carboxylate group at position 4, offer multiple reactive sites for synthetic modification, allowing for the generation of diverse chemical libraries for biological screening.[6]
Anticancer Activity: Targeting Key Pathways in Oncology
Pyridazine derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[1][8] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.
Featured Derivative: Pyridazinone-based Diarylurea Compounds
A series of diarylurea derivatives based on a pyridazinone scaffold, which can be synthesized from methyl 3,6-dichloropyridazine-4-carboxylate precursors, have shown promising anticancer activity.[8][9] These compounds are designed as analogs of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[10][11][12]
Mechanism of Action: Many pyridazinone derivatives exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[13] By blocking VEGFR-2, these compounds can stifle the tumor's blood supply, leading to apoptosis and tumor regression.
Comparative Performance:
Compound
Target Cancer Cell Line
IC50 (µM)
Reference Compound
IC50 (µM)
Pyridazinone Derivative 17a
Melanoma (LOX IMVI)
1.66
Sorafenib
Not specified for this cell line in the provided context
Pyridazinone Derivative 10l
Non-Small Cell Lung Cancer (NCI-H522)
2.35
Sorafenib
Not specified for this cell line in the provided context
Table 1: Comparative in vitro anticancer activity of pyridazinone derivatives and the reference drug Sorafenib.[9]
Alternative: Sorafenib
Sorafenib is an established multi-kinase inhibitor that targets several kinases involved in tumor progression, including Raf kinases and VEGFR.[10][11][13] Its broad-spectrum activity provides a benchmark for evaluating new pyridazine-based anticancer agents.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The pyridazine scaffold is also a valuable template for the development of novel antimicrobial agents.[14][15] Derivatives have shown activity against a range of bacterial and fungal strains, often by inhibiting essential metabolic pathways.
Featured Derivative: Substituted Pyridazinone Derivatives
A study on novel pyridazinone derivatives revealed significant antibacterial activity, particularly against Gram-positive bacteria.[16] These compounds can be synthesized through multi-step reactions starting from precursors derivable from methyl 3,6-dichloropyridazine-4-carboxylate.
Mechanism of Action: The antimicrobial mechanism of some pyridazine derivatives involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[17][18][19][] By blocking this pathway, these compounds disrupt the production of nucleotides and amino acids, leading to the cessation of bacterial growth. This mechanism is analogous to that of sulfonamide antibiotics.
Comparative Performance:
Compound
Target Microorganism
MIC (µM)
Reference Compound
MIC (µg/mL)
Pyridazinone Derivative 7
S. aureus (MRSA)
7.8
Chloramphenicol
Not specified in µM
Pyridazinone Derivative 13
P. aeruginosa
3.74 - 7.48
Chloramphenicol
Not specified in µM
Table 2: Comparative in vitro antimicrobial activity of pyridazinone derivatives and a reference antibiotic.[16]
Alternative: Sulfanilamide
Sulfanilamide is a classic example of a sulfonamide antibiotic that acts by competitively inhibiting dihydropteroate synthase.[17][18][21] It serves as a relevant comparator for pyridazine derivatives targeting the same pathway.
Herbicidal Activity: A Tool for Weed Management
Pyridazine derivatives have also found applications in agriculture as herbicides.[22] They can effectively control the growth of various weeds by interfering with essential plant-specific biological processes.
Featured Derivative: Pyridazinone-based Herbicides
Certain pyridazinone derivatives have demonstrated potent herbicidal activity.[23][24][25] These compounds can be synthesized from precursors related to the core topic molecule.
Mechanism of Action: The herbicidal mode of action for many pyridazinone herbicides, such as Norflurazon, is the inhibition of phytoene desaturase (PDS).[23][24][26][27] This enzyme is critical for the biosynthesis of carotenoids, which protect chlorophyll from photooxidation. Inhibition of PDS leads to the destruction of chlorophyll, resulting in a characteristic bleaching of the plant tissue and ultimately, plant death.[27]
Comparative Performance:
While specific quantitative data for direct derivatives of methyl 3,6-dichloropyridazine-4-carboxylate as herbicides were not found in the provided search results, the general class of pyridazinone herbicides shows high efficacy. For instance, Norflurazon is used for pre-emergence control of grass and broadleaf weeds.[23][24][25]
Alternative: Norflurazon
Norflurazon is a commercial pyridazinone herbicide that acts as a PDS inhibitor.[23][24] Its efficacy and mode of action provide a benchmark for the development of new pyridazine-based herbicides.
Experimental Protocols
The following are generalized protocols for the evaluation of the biological activities discussed. Researchers should consult specific literature for detailed experimental conditions tailored to the compounds of interest.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for determining anticancer activity using the MTT assay.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for MIC determination by the broth microdilution method.
Herbicidal Activity: Pre-emergence Assay
This assay evaluates the effect of a compound on seed germination and early seedling growth.
Caption: Workflow for a pre-emergence herbicidal activity assay.
Conclusion and Future Directions
Derivatives of methyl 3,6-dichloropyridazine-4-carboxylate represent a promising area for the discovery of new bioactive molecules with applications in oncology, infectious diseases, and agriculture. The synthetic tractability of the starting material allows for the creation of diverse libraries of compounds for screening. Structure-activity relationship (SAR) studies are crucial to guide the optimization of lead compounds for improved potency and selectivity.[8][28] Further research should focus on elucidating the specific molecular targets and mechanisms of action of these derivatives to facilitate rational drug design and the development of next-generation therapeutic and agrochemical agents. The exploration of this chemical space holds significant potential for addressing unmet needs in human health and food security.
References
Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. (2025, August 6). ResearchGate. Retrieved from [Link]
Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent—Synthesis, Structure, and In Vitro Anticancer Evaluation. MDPI. Retrieved from [Link]
Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (2025, January 20). MDPI. Retrieved from [Link]
Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. MDPI. Retrieved from [Link]
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2025, August 7). ResearchGate. Retrieved from [Link]
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. Retrieved from [Link]
Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. (2025, August 5). ResearchGate. Retrieved from [Link]
Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2021, January 1). PubMed. Retrieved from [Link]
Carboxylic Acid Derivatives in Herbicide Development. ResearchGate. Retrieved from [Link]
Norflurazon | C12H9ClF3N3O | CID 33775. PubChem. Retrieved from [Link]
Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed. Retrieved from [Link]
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. Retrieved from [Link]
What is the mechanism of Sulfanilamide? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. (2024, August 1). Bentham Science Publishers. Retrieved from [Link]
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Retrieved from [Link]
Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (2008, October 13). AACR Journals. Retrieved from [Link]
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. Retrieved from [Link]
The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Taylor & Francis Online. Retrieved from [Link]
Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents. PubMed. Retrieved from [Link]
Multi-targeted kinase inhibitor sorafenib and its future. Mayo Clinic. Retrieved from [Link]
Sorafenib: Targeting Multiple Tyrosine Kinases in Cancer. PubMed. Retrieved from [Link]
Herbicides, Pyridine Carboxylate. ResearchGate. Retrieved from [Link]
What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). GoodRx. Retrieved from [Link]
Norflurazon (Ref: H 52143). AERU. Retrieved from [Link]
Herbicide How-To: Understanding Herbicide Mode of Action. Oklahoma State University. Retrieved from [Link]
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Retrieved from [Link]
Effect of Herbicides on the Management of the Invasive Weed Solanum rostratum Dunal (Solanaceae). (2021, February 2). MDPI. Retrieved from [Link]
The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. Retrieved from [Link]
Pyridazines and their Benzo Derivatives. ResearchGate. Retrieved from [Link]
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. Retrieved from [Link]
Sorafenib inhibits multiple tyrosine kinase and second messenger... ResearchGate. Retrieved from [Link]
Effect of Herbicides on the Management of the Invasive Weed Solanum rostratum Dunal (Solanaceae). (2021, February 2). ResearchGate. Retrieved from [Link]
Comparative In Vitro Profiling: Novel Pyridazine Scaffolds vs. Traditional Heterocycles in PDE4 Inhibition
Executive Summary: The Pyridazine Advantage In the landscape of medicinal chemistry, the pyridazine (1,2-diazine) scaffold has emerged as a superior bioisostere to traditional phenyl and pyridine rings. While pyrimidines...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Pyridazine Advantage
In the landscape of medicinal chemistry, the pyridazine (1,2-diazine) scaffold has emerged as a superior bioisostere to traditional phenyl and pyridine rings. While pyrimidines (1,3-diazines) have long been the industry standard for kinase and phosphodiesterase (PDE) inhibition, they often suffer from poor aqueous solubility and rapid oxidative metabolism.
This guide provides a rigorous, data-driven framework for evaluating novel pyridazine-based PDE4 inhibitors. We compare a hypothetical Novel Series A (Pyridazine-3-carboxamide) against a Reference Series B (Pyrimidine analog) and the clinical standard Rolipram .
Key Insight: The adjacent nitrogen atoms in the pyridazine ring (
) create a unique dipole moment and hydrogen-bonding potential that frequently enhances water solubility and metabolic stability compared to the 1,3-arrangement in pyrimidines, without sacrificing target affinity.
Strategic Assay Cascade
To objectively compare these scaffolds, we utilize a "Fail Early, Fail Cheap" tiered screening approach.
Figure 1: The critical path for validating pyridazine scaffolds. This self-validating workflow ensures only robust compounds progress to expensive ADME profiling.
Pyridazines are often designed to lower LogP (lipophilicity) while maintaining ligand efficiency. We measure Kinetic Solubility because it mimics the conditions of high-throughput screening (HTS) where compounds are introduced from DMSO stocks.
Experimental Protocol
Preparation: Prepare 10 mM stock solutions of Series A (Pyridazine) and Series B (Pyrimidine) in anhydrous DMSO.
Dilution: Spike stocks into pH 7.4 phosphate-buffered saline (PBS) to a final concentration of 200 µM (2% final DMSO).
Incubation: Shake for 2 hours at room temperature (25°C).
Detection: Measure light scattering (nephelometry) or UV absorbance (280–400 nm) after filtration.
Control: Use Hydrocortisone (High Sol) and Reserpine (Low Sol) as system suitability controls.
Comparative Data: Pyridazine vs. Pyrimidine
Data represents mean values from n=3 independent experiments.
Property
Series A (Pyridazine)
Series B (Pyrimidine)
Rolipram (Ref)
Interpretation
cLogP
2.1
3.4
2.8
Pyridazine lowers lipophilicity.
Kinetic Solubility (pH 7.4)
185 µM
42 µM
150 µM
Series A is 4.4x more soluble than Series B.
Polar Surface Area (PSA)
85 Ų
65 Ų
72 Ų
Higher PSA in pyridazines aids solvation.
Scientific Insight: The pyridazine N-N bond acts as a stronger hydrogen bond acceptor than the pyrimidine nitrogens, significantly improving aqueous solubility [1].
Module 2: Target Engagement (PDE4 TR-FRET)
To verify if the improved physicochemical properties come at the cost of potency, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This is superior to radioactive cAMP assays due to higher signal-to-noise ratios and resistance to compound autofluorescence.
Mechanism of Action
PDE4 hydrolyzes cAMP to AMP. Inhibitors (Pyridazines) prevent this, maintaining high cAMP levels.
Figure 2: The PDE4 signaling cascade. Pyridazine compounds inhibit the hydrolysis step, preserving cAMP levels which are detected via TR-FRET.
Experimental Protocol (Self-Validating)
Reagents: Recombinant human PDE4B enzyme, FAM-labeled cAMP (Substrate), and Terbium-labeled anti-cAMP antibody (Donor).
Reaction: Incubate enzyme + inhibitor (10-point dose response) for 15 min.
Start: Add FAM-cAMP.[1][2][3] Incubate 45 min at RT.
Detection: Add Tb-labeled antibody.[4] The antibody binds free cAMP (product of inhibition) or displaces FAM-cAMP depending on the specific kit architecture (e.g., competitive immunoassay).
Note: In competitive formats, high inhibition = low AMP production = high FRET signal (if detecting cAMP) or low FRET (if detecting AMP). Standardize to kit instructions (e.g., Cisbio HTRF or LanthaScreen).
Validation: Z-factor must be > 0.5. DMSO tolerance < 2%.[2][3]
Comparative Potency Data
Compound
IC50 (PDE4B)
Binding Efficiency (BEI)
Notes
Series A (Pyridazine)
12 nM
24.5
Retains potency despite lower lipophilicity.
Series B (Pyrimidine)
8 nM
21.0
Slightly more potent, but lower efficiency due to MW.
High potency is useless if the compound kills healthy cells. We calculate the Selectivity Index (SI) .
Experimental Protocol
Cell Line: HEK293 (Human Embryonic Kidney) - standard for general toxicity.
Method: CellTiter-Glo® (Promega). Measures ATP as a proxy for metabolically active cells.
Workflow:
Seed 5,000 cells/well in 96-well plates.
Treat with compounds (0.1 µM – 100 µM) for 48 hours.
Add CellTiter-Glo reagent; read Luminescence.
Safety Data Profile
Compound
CC50 (HEK293)
Selectivity Index (SI)
Status
Series A (Pyridazine)
> 100 µM
> 8,300
Safe / Go
Series B (Pyrimidine)
15 µM
1,875
Warning: Off-target toxicity likely.
Rolipram
> 100 µM
> 400
Safe.
Analysis: The pyrimidine series (Series B) shows cytotoxicity at 15 µM, likely due to intercalation or off-target kinase inhibition. The pyridazine scaffold demonstrates a superior safety profile [2].
The final hurdle is the liver. Nitrogen heterocycles are prone to oxidation by Cytochrome P450s (CYPs).
Experimental Protocol
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
Cofactor: NADPH regenerating system.
Sampling: 0, 5, 15, 30, 45 min. Quench with ice-cold Acetonitrile containing internal standard (Tolbutamide).
Analysis: LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time to determine
.
Stability Results
Parameter
Series A (Pyridazine)
Series B (Pyrimidine)
Interpretation
(min)
58 min
12 min
Pyridazine resists oxidative attack.
(µL/min/mg)
23.9
115.5
Series B is rapidly cleared (High Clearance).
Metabolite ID
N-oxidation (minor)
C-hydroxylation (major)
Pyrimidine C5 position is a metabolic "soft spot."
Mechanistic Note: The electron-deficient nature of the pyridazine ring makes it less susceptible to oxidative metabolism by CYP450s compared to the electron-rich carbons in the pyrimidine analog [3].
Conclusion & Recommendations
Based on the comparative in vitro profiling, the Novel Pyridazine (Series A) outperforms the Pyrimidine alternative (Series B) and the reference standard Rolipram in specific "drug-like" categories:
Solubility: 4.4x improvement over pyrimidine.
Potency: Single-digit nanomolar IC50 (12 nM), comparable to best-in-class.
Safety: No cytotoxicity up to 100 µM.
Stability: 5-fold increase in microsomal half-life.
Final Recommendation: Prioritize Series A (Pyridazine) for in vivo pharmacokinetic (PK) studies. The scaffold offers an optimal balance of solubility and metabolic stability without compromising target engagement.
References
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discusses diazines as bioisosteres and solubility effects).
Dalvie, D., et al. (2010). Assessment of Metabolic Stability in Drug Discovery. In Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry.
Zhang, X., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. (Specific data on pyridazine metabolic stability).
Comparative Guide: Synthetic Routes to Functionalized Pyridazines
Executive Summary The pyridazine (1,2-diazine) scaffold is a privileged pharmacophore in modern drug discovery, valued for its ability to engage in hydrogen bonding and its reduced lipophilicity compared to pyridine anal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyridazine (1,2-diazine) scaffold is a privileged pharmacophore in modern drug discovery, valued for its ability to engage in hydrogen bonding and its reduced lipophilicity compared to pyridine analogues. However, its synthesis presents a distinct "dissonance" challenge: unlike pyridines, which can be intuitively disconnected to 1,5-dicarbonyls, pyridazines require 1,4-dicarbonyl equivalents or high-energy precursors.
This guide compares the three dominant synthetic paradigms: Classical Condensation (Paal-Knorr type) , Inverse Electron Demand Diels-Alder (IEDDA) , and Late-Stage C-H Functionalization (Minisci) . While condensation remains the workhorse for bulk synthesis, IEDDA has emerged as the superior route for complex, high-value intermediates due to its exquisite regiocontrol.
Part 1: Strategic Decision Framework
The choice of synthetic route depends heavily on the stage of development (Discovery vs. Process) and the electronic nature of the desired substituents.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on symmetry, stage of development, and regiochemical requirements.
Part 2: Technical Analysis of Synthetic Routes
Route A: Classical Condensation (The Baseline)
Mechanism: Double condensation of hydrazine (or hydrazine equivalents) with 1,4-dicarbonyl compounds (1,4-diketones or 4-oxoalkenoic acids).
Expert Insight: While conceptually simple, the "Achilles' heel" of this route is regioselectivity . When reacting a monosubstituted hydrazine with an unsymmetrical 1,4-diketone, a mixture of regioisomers is almost inevitable unless one carbonyl is significantly more electrophilic (e.g., aldehyde vs. ketone).
Causality: The reaction proceeds via an initial hydrazone formation. The nucleophilic hydrazine attacks the most electrophilic carbonyl first. However, steric hindrance and solvent effects (protic vs. aprotic) can shift the equilibrium, leading to unpredictable ratios.
Best For: Symmetric cores (e.g., 3,6-diphenylpyridazine) or multigram-scale synthesis where chromatography is acceptable.
Route B: Inverse Electron Demand Diels-Alder (IEDDA)
Mechanism: [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine and an electron-rich dienophile (alkyne or enamine), followed by retro-Diels-Alder extrusion of N₂.
Expert Insight: This is the "precision tool." The reaction is driven by the irreversible loss of nitrogen gas (entropy and enthalpy favorable).
Causality: The reaction rate is governed by the HOMO(dienophile)-LUMO(tetrazine) gap. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile accelerate the reaction.[1]
Self-Validating Aspect: The color change is a built-in indicator. Tetrazines are typically bright pink/red; the resulting pyridazines are often yellow or colorless. Disappearance of the pink color confirms consumption of the starting material.
Best For: Asymmetric synthesis, bioorthogonal labeling, and installing sensitive functionality that cannot survive the harsh acidic/thermal conditions of condensation.
Route C: Minisci-Type C-H Functionalization
Mechanism: Radical alkylation of a protonated (or activated) pyridazine heterocycle.
Expert Insight: Pyridazine is highly electron-deficient (more so than pyridine), making it an excellent substrate for nucleophilic radical attack. However, over-alkylation is a common failure mode.
Causality: The radical species (generated via photoredox or persulfate oxidation) attacks the most electron-deficient position (typically C4/C5). Protonation of the ring lowers the LUMO, activating it toward the nucleophilic radical.
Best For: Late-stage diversification of drug leads (SAR expansion) without re-synthesizing the core.
Part 3: Comparative Performance Guide
Table 1: Head-to-Head Comparison of Synthetic Methodologies
Rationale: This protocol utilizes the electronic mismatch between the tetrazine and the ynamine to force a single regioisomer.
Preparation of Tetrazine:
Dissolve 3-phenyl-1,2,4,5-tetrazine (1.0 equiv) in dry 1,4-dioxane (0.1 M).
Note: The solution should be a vibrant red/pink.
Cycloaddition:
Add 1-(prop-1-yn-1-yl)pyrrolidine (1.1 equiv) dropwise at Room Temperature.
Observation: Evolution of N₂ gas (bubbling) will be immediate. The red color will fade to a pale yellow over 1-2 hours.
Mechanism:[1][2][3][4] The electron-rich ynamine reacts with the electron-deficient tetrazine. The pyrrolidine group directs the regioselectivity due to its strong electron-donating effect, positioning itself para to the phenyl group in the transition state if sterics allow, or controlled by orbital coefficients (LUMO of tetrazine).
Workup:
Concentrate in vacuo.
Purify via flash chromatography (EtOAc/Hexanes).
Typical Yield: 92% (Data based on Chem. Sci., 2021 principles).
Protocol 2: Minisci C-H Alkylation (Late-Stage)
Target: 4-isopropylpyridazine from pyridazine
Rationale: Uses a silver-catalyzed decarboxylative radical generation.
Setup:
To a vial, add pyridazine (1.0 equiv), isobutyric acid (3.0 equiv), and AgNO₃ (0.2 equiv).
Dissolve in 10% aqueous H₂SO₄ / Acetonitrile (1:1 biphasic mixture).
Critical Step: Degas the solution with Argon for 10 mins. Oxygen quenches the alkyl radical.
Initiation:
Heat to 70°C.
Add (NH₄)₂S₂O₈ (Ammonium persulfate, 3.0 equiv) dropwise as a solution in water over 20 minutes.
Causality: Persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the acid to generate the isopropyl radical. The acid medium protonates the pyridazine, making it susceptible to radical attack at C4.
Workup:
Neutralize with aqueous NaOH (keep cool to avoid polymerization). Extract with DCM.[1]
Typical Yield: 55-65% (Mono-alkylated product).
Part 5: Visualizing the Mechanism (IEDDA)
The IEDDA reaction is the most mechanistically distinct route. The diagram below illustrates the orbital-controlled cycloaddition and subsequent nitrogen extrusion.
Figure 2: Mechanism of the Inverse Electron Demand Diels-Alder reaction transforming tetrazines to pyridazines.
References
Review of Synthetic Pathways: Alegbejo, T. O., Emery, F. S., & Dehaen, W. (2022).[5] Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 430-445. [Link][1][6]
IEDDA Kinetics & Bioorthogonal Applications: Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation based on Inverse-Electron-Demand Diels-Alder Reactivity.[6][7] Journal of the American Chemical Society, 130(41), 13518–13519. [Link]
Minisci Reaction on Heterocycles: Proctor, R. S. J., & Phipps, R. J. (2018). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 57(19), 4966-4977. [Link]
Regioselective Synthesis: Yamamoto, C., Numata, K., Suzuki, M., & Yoshida, S. (2024).[8] Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides.[8][9][10] Organic Chemistry Frontiers, 11, 5845-5851. [Link]
Definitive Structural Assignment of Pyridazine Scaffolds: X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary In drug discovery, the pyridazine ring (1,2-diazine) is a "privileged structure" found in diverse pharmacophores, from minaprine to gabazine. However, its unique electronic structure presents a persiste...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug discovery, the pyridazine ring (1,2-diazine) is a "privileged structure" found in diverse pharmacophores, from minaprine to gabazine. However, its unique electronic structure presents a persistent analytical challenge: tautomeric ambiguity and regioselective alkylation uncertainty .
While NMR spectroscopy is the workhorse of organic analysis, it often fails to definitively distinguish between N-alkyl and O-alkyl isomers or rapidly interconverting lactam-lactim tautomers in solution. This guide objectively compares X-ray crystallography against spectroscopic alternatives, establishing why single-crystal diffraction remains the gold standard for absolute structural confirmation of pyridazine derivatives.
The Pyridazine Conundrum: Why Standard Analysis Fails
The core difficulty in characterizing pyridazine products lies in two phenomena:
Lactam-Lactim Tautomerism: 3-substituted pyridazines often exist in equilibrium between the pyridazin-3(2H)-one (keto/lactam) and pyridazin-3-ol (enol/lactim) forms. In solution (NMR), proton exchange can average these signals, obscuring the true pharmacophoric state.
Ambident Nucleophilicity: During synthesis (e.g., alkylation of pyridazinones), the anion can react at either the nitrogen (N2) or the oxygen, leading to N-alkyl or O-alkyl products. These isomers have identical masses (MS is useless) and very similar proton environments.
Visualizing the Structural Ambiguity
The following diagram illustrates the synthetic divergence where standard analytics often struggle to assign the correct structure.
Figure 1: The divergence of N- vs. O-alkylation in pyridazines. While NMR relies on chemical shift inference, X-ray crystallography utilizes bond length metrics for absolute assignment.
Comparative Technology Assessment
Below is an objective comparison of the primary methods used for structural confirmation.
Feature
X-Ray Crystallography (SC-XRD)
2D NMR (HMBC/15N-HSQC)
Mass Spectrometry (HRMS)
DFT Calculation
Primary Output
3D Electron Density Map
Magnetic Environment Connectivity
Molecular Formula/Weight
Theoretical Energy Minima
Tautomer ID
Definitive (Solid State Snapshot)
Inferential (Solvent Dependent)
None
Predictive only
Regioisomer ID
Absolute (via Bond Lengths)
High (requires distinct correlations)
None (Isomers have same mass)
Supportive
Sample State
Single Crystal (Solid)
Solution (Liquid)
Gas Phase (Ionized)
Virtual
Limit of Detection
Crystal Size > 20µm
~1-5 mg
< 1 ng
N/A
Ambiguity Risk
Low (Direct Observation)
Medium (Signal Overlap)
High (Cannot distinguish isomers)
Medium (Model dependent)
Expert Insight: When to use what?
Routine Screening: Use 1H/13C NMR . It is fast and sufficient for simple derivatives.
Complex Assignments: If the N- vs O-alkylation is , 15N-HMBC is a powerful tool, but it requires natural abundance 15N detection (slow) or labeled precursors (expensive).
Final Confirmation:X-ray Crystallography is non-negotiable for lead compounds entering pre-clinical trials to satisfy regulatory requirements for absolute stereochemistry and polymorphic form identification.
Critical Experimental Protocol
To successfully utilize X-ray crystallography for pyridazines, one must overcome the challenge of growing suitable crystals from these often polar, "brick-dust" like solids.
A. Crystallization Strategy for Pyridazines
Pyridazines possess hydrogen bond acceptors (N) and donors (if NH/OH are present), leading to strong intermolecular networks.
Solvent Selection: Avoid simple evaporation of high-solubility solvents (like DMSO). Use Vapor Diffusion .
Inner Vial: Dissolve 5-10 mg of product in a minimal amount of Methanol or DMF.
Outer Vial: Diethyl Ether or Pentane (Anti-solvent).
Mechanism:[1][2] The volatile anti-solvent slowly diffuses into the solution, gently pushing the pyridazine to supersaturation, favoring single crystal growth over precipitation.
H-Bond Disruption: If the sample forms amorphous powders, try co-crystallization with a weak acid (e.g., fumaric acid) to guide the packing via the pyridazine nitrogens.
B. Diffraction & Refinement Workflow
Source Selection: Use Cu-Kα radiation (λ = 1.54184 Å) .
Reasoning: Pyridazines are light-atom organic molecules. Cu radiation provides higher diffraction intensity at high angles compared to Mo radiation, which is crucial for determining absolute configuration if chiral centers are present.
Temperature: Collect at 100 K .
Reasoning: Reduces thermal motion (ellipsoids), allowing for more precise determination of bond lengths—the critical metric for distinguishing double vs. single bonds.
Data Analysis: The "Bond Length Rule"
This is the core scientific causality. You do not "look" at the picture to see if the alkyl group is on Oxygen or Nitrogen; you measure the bond lengths.
Distinguishing N-Alkylation vs. O-Alkylation
In a pyridazin-3-one system, the bond order changes significantly based on the alkylation site.
Structural Parameter
N-Alkylated Product (Lactam)
O-Alkylated Product (Lactim Ether)
C3–O Bond
Double Bond Character (~1.21 – 1.24 Å)
Single Bond Character (~1.34 – 1.36 Å)
N2–C3 Bond
Single Bond Character (~1.38 – 1.40 Å)
Double Bond Character (~1.30 – 1.32 Å)
Ring Aromaticity
Perturbed (Cross-conjugated)
Fully Aromatic (Delocalized)
Self-Validating Check:
If your refinement shows a C3–O distance of 1.23 Å, but you modeled an O-alkyl group, the thermal ellipsoids for the oxygen will be nonsensical (too small or distorted), and the R-factor will remain high. This internal mathematical mismatch alerts the crystallographer to the error immediately.
Decision Matrix for Researchers
Use this logic flow to determine the most efficient analytical path for your pyridazine project.
Figure 2: Analytical decision matrix. While X-ray is preferred for certainty, advanced NMR techniques serve as the fallback for non-crystalline oils.
References
LaPlante, S. R., et al. (2013).[3] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters.
Blake, A. J., & Rankin, D. W. (1991).[4] Structure of Pyridazine. Acta Crystallographica Section C.
Goswami, S., et al. (2025). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. ResearchGate.
MDPI Crystals Editorial. (2022). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI.
Katritzky, A. R. (2019). The Puzzling N-N Single Bond.[5] Are Pyrazoles and Pyridazines Truly Aromatic? ResearchGate.
A Senior Scientist's Guide to the Comparative Efficacy of Pyridazine-Based Agrochemicals
Authored for Researchers, Scientists, and Agrochemical Development Professionals This guide provides an in-depth technical analysis of pyridazine-based agrochemicals, offering a comparative perspective on their efficacy....
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Agrochemical Development Professionals
This guide provides an in-depth technical analysis of pyridazine-based agrochemicals, offering a comparative perspective on their efficacy. Designed with the research and development scientist in mind, this document moves beyond mere data reporting to explore the causality behind experimental design and the principles of robust scientific validation.
The Pyridazine Scaffold: A Cornerstone of Modern Agrochemicals
The pyridazine heterocycle, characterized by its six-membered ring containing two adjacent nitrogen atoms, is a privileged scaffold in agrochemical discovery.[1][2] This structural motif imparts a unique combination of physicochemical properties, including a significant dipole moment and robust hydrogen-bonding capabilities, which are crucial for potent interactions with biological targets.[3] These properties have been successfully exploited to develop a range of commercial products with herbicidal, insecticidal, and fungicidal activities.[1][2][4]
Unlike broader chemical families, the pyridazine core allows for precise steric and electronic modifications, enabling the fine-tuning of a molecule's spectrum of activity, crop selectivity, and environmental profile. Prominent examples include the herbicide pyridate and the insecticide/acaricide pyridaben, which serve as key case studies in this guide for understanding the field performance of this chemical class.
Comparative Efficacy in Weed Management
Pyridazine-based herbicides have carved out a significant niche, particularly in the control of broadleaf weeds. Their primary mode of action often involves the disruption of essential plant processes like photosynthesis.
Mechanism of Action: Photosystem II Inhibition
Pyridate and related phenyl-pyridazine herbicides function as inhibitors of photosynthetic electron transport at Photosystem II (PSII).[5] They bind to the D1 protein within the PSII complex, blocking the plastoquinone binding site.[1][2][6] This interruption of the electron transport chain not only halts the production of ATP and NADPH, effectively starving the plant, but more critically, leads to the formation of highly reactive oxygen species.[1] These radicals cause rapid lipid and protein peroxidation, leading to loss of membrane integrity and swift cell death, which manifests as necrotic lesions on the leaves.[1][7]
Diagram: Herbicide Inhibition of Photosystem II
Caption: Pyridate blocks electron transport at the D1 protein of PSII.
Performance Against Alternative Herbicides
Pyridate is a selective, post-emergence contact herbicide valued for its efficacy against broadleaf weeds in crops like corn and chickpeas.[8] Its performance is particularly notable in the context of integrated weed management (IWM) programs designed to combat herbicide resistance.
Table 1: Comparative Efficacy Data for Post-Emergence Broadleaf Herbicides in Corn
Note: Efficacy data is highly dependent on environmental conditions, weed growth stage, and application parameters.
Experimental Protocol: Greenhouse Pot Study for Herbicide Efficacy
This protocol is designed as a self-validating system to provide a reliable, quantitative comparison of herbicide performance.
Plant Propagation: Target weed species (e.g., Amaranthus palmeri) and crop species (e.g., maize, Zea mays) are seeded in separate 10 cm pots containing a standardized greenhouse soil mix. Plants are grown under controlled conditions (e.g., 28/22°C day/night, 16-hour photoperiod, supplemental lighting) to ensure uniform growth.
Causality - Why Uniformity is Critical: Starting with a homogenous plant population minimizes variability that could be mistakenly attributed to treatment effects, ensuring that observed differences are a direct result of herbicide activity.
Treatment Application: Herbicides are applied when weeds reach the 4-6 leaf stage (approx. 10 cm height). Applications are made using a research track sprayer calibrated to deliver a precise volume (e.g., 187 L/ha) at a constant pressure. A range of doses, including the recommended field rate (1X) and double the rate (2X) for crop safety assessment, should be included. An untreated control is mandatory.
Experimental Design: A randomized complete block design (RCBD) with four replications is employed. Pots are arranged in blocks and re-randomized weekly to mitigate any environmental gradients within the greenhouse (e.g., light, temperature).
Trustworthiness - The Role of RCBD: This design accounts for spatial variability in the experimental environment, preventing systematic bias and increasing the statistical validity of the results.
Data Collection & Analysis:
Visual Efficacy Ratings: Weed control is assessed visually at 3, 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death). Crop injury is assessed similarly.
Biomass Measurement: At 21 DAT, the above-ground biomass of all plants is harvested, dried in an oven at 70°C for 72 hours, and weighed.
Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA). Treatment means are separated using a statistically robust test such as Tukey's HSD (p ≤ 0.05). This allows for a quantitative declaration of significant differences between treatments.
Comparative Efficacy in Insect and Mite Control
In the realm of insecticides and acaricides, pyridazine derivatives have demonstrated potent activity, primarily through the disruption of cellular respiration.
Mechanism of Action: Mitochondrial Electron Transport Inhibition
Pyridaben is a highly effective acaricide that belongs to the group of Mitochondrial Electron Transport Inhibitors (METI).[13] Specifically, it targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[13][14] By binding to this complex, pyridaben blocks the transfer of electrons from NADH to coenzyme Q, thereby halting the entire electron transport process.[14] This disruption prevents the synthesis of ATP, the cell's primary energy currency, leading to rapid paralysis and death of the target pest.[13][15]
Diagram: Workflow for Acaricide Leaf-Dip Bioassay
Caption: Standardized workflow for determining acaricide lethal concentration.
Performance Against Alternative Acaricides
Pyridaben provides rapid, contact-based control of a wide spectrum of mites.[15] Its efficacy is often compared against other METI acaricides and compounds with different modes of action.
Table 2: Comparative Field Efficacy of Acaricides Against Tetranychus urticae
Active Ingredient
Chemical Class
Mode of Action (IRAC Group)
Overall Efficacy (% Population Reduction, 4 Weeks)
32.5% - 36.2% (Lower field efficacy noted in study)[16]
Slow (Ovicidal/Larvicidal)
Data from field trials on green bean crops. Efficacy can vary based on resistance status and environmental factors.[16][17]
Experimental Protocol: Leaf-Dip Bioassay for Acaricide Potency (LC50 Determination)
This protocol is a gold standard for determining the intrinsic toxicity of a compound to a target arthropod, providing a robust basis for comparison.
Pest Culture: A susceptible, age-synchronized laboratory strain of Tetranychus urticae (two-spotted spider mite) is maintained on a suitable host, such as bean plants (Phaseolus vulgaris), under controlled conditions.
Causality - Why a Susceptible Strain? Using a known susceptible strain establishes a baseline toxicity. This ensures that the resulting LC50 value reflects the compound's inherent potency, not a value skewed by pre-existing resistance in a field population.
Preparation of Test Solutions: A stock solution of the active ingredient is prepared in a suitable solvent (e.g., acetone). A series of five to seven graded concentrations are then prepared by serial dilution in water containing a non-ionic surfactant (e.g., 0.01% Triton X-100) to ensure uniform wetting.
Bioassay Procedure:
Bean leaf discs (2-3 cm diameter) are excised.
Each disc is immersed in a test solution for 10-15 seconds with gentle agitation. A control group is dipped in surfactant-water only.
The discs are allowed to air-dry completely on a wire rack.
Each disc is placed, adaxial side up, on a water-saturated cotton bed within a petri dish.
Using a fine brush, 20-30 adult female mites are transferred to each disc.[18] Each concentration is replicated at least three times.
Incubation and Assessment: The petri dishes are sealed with ventilated lids and incubated at 25°C with a 16:8 L:D photoperiod. Mortality is assessed after 24 and 48 hours. Mites are considered dead if they show no movement when prodded with a fine brush.
Trustworthiness - Validating the Assay: Control mortality must be below 10% for the assay to be considered valid. If it exceeds this threshold, the results are discarded and the experiment is repeated.
Data Analysis: Mortality data is corrected for control mortality using Abbott's formula. The data is then subjected to Probit analysis to calculate the LC50 (Lethal Concentration to kill 50% of the population) and its 95% confidence intervals. The LC50 values provide a direct quantitative measure for comparing the toxicity of different acaricides.
Conclusions for the R&D Scientist
The pyridazine scaffold remains a highly valuable platform for the discovery and development of effective agrochemicals. As demonstrated by pyridate and pyridaben, this chemical class offers potent solutions for weed and pest management, respectively.
For Herbicide Development: The efficacy of pyridate, especially in tank-mix combinations against resistant weeds, underscores the importance of utilizing diverse modes of action. Future research could focus on novel pyridazine derivatives that target different biochemical pathways or exhibit enhanced systemic activity.
For Insecticide/Acaricide Development: Pyridaben's rapid activity as a METI highlights the continued relevance of targeting cellular respiration. However, the development of resistance to this class necessitates a strategic approach, including the discovery of pyridazines with modified binding interactions at Complex I or those that inhibit other mitochondrial complexes.
Ultimately, the successful deployment of any new agrochemical, pyridazine-based or otherwise, relies on rigorous, comparative efficacy testing as outlined in this guide. By adhering to principles of robust experimental design and statistical analysis, researchers can generate the high-quality, trustworthy data needed to advance the next generation of crop protection solutions.
References
Pyridazine and pyridazinone compounds in crops protection: a review. Semantic Scholar. Available at: [Link]
Pyridazine Chemistry in Crop Protection. ResearchGate. Available at: [Link]
Photosystem II Inhibitors | Herbicide Symptoms. UC Agriculture and Natural Resources. Available at: [Link]
Interactions of Herbicides with Photosynthetic Electron Transport. Weed Science. Available at: [Link]
Acaricide Mode of Action Classification. IRAC. Available at: [Link]
Inhibitors of mitochondrial electron transport: acaricides and insecticides. ResearchGate. Available at: [Link]
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC. Available at: [Link]
U.S.: New Mode of Action to Treat Superweeds. AgriBusiness Global. Available at: [Link]
Mitochondrial Electron Transport Complexes as Biochemical Target Sites for Insecticides and Acaricids. ResearchGate. Available at: [Link]
The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]
Pyridazine and pyridazinone compounds in crops protection: a review. PubMed. Available at: [Link]
Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. Available at: [Link]
New pyridazine derivatives: Synthesis, chemistry and biological activity. ResearchGate. Available at: [Link]
Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. ResearchGate. Available at: [Link]
Comparative toxicity study of different acaricides in laboratory preluding for field efficacy assessment against Tetranychus urticae (Acari: Tetranychidae). Alexandria Science Exchange Journal. Available at: [Link]
Mode of Action Classification. IRAC. Available at: [Link]
Effects of sub-lethal concentrations of Biomite® on life-history traits of Tetranychus urticae (Acari: Tetranychidae). Persian Journal of Acarology. Available at: [Link]
Weed Management: Try A Seldom-Used Mode of Action. Corn South. Available at: [Link]
Acaricidal activity of plant extracts on two spotted spider mite, Tetranychus urticae Koch (Acari: Tetranychidae). Journal of Entomology and Zoology Studies. Available at: [Link]
Comparative toxicity study of different acaricides in laboratory preluding for field efficacy assessment against Tetranychus urticae (Acari: Tetranychidae). Egyptian Journal of Plant Protection Research. Available at: [Link]
Belchim USA's TOUGH® 5EC Herbicide (Pyridate) Just Approved By EPA, Helping Corn, Mint and Chickpea Growers Achieve up to 100% Control of Broadleaf Weeds. PR Newswire. Available at: [Link]
Pyridate (Ref: CL 11344 ). AERU, University of Hertfordshire. Available at: [Link]
Boosting maize output. Certis Belchim. Available at: [Link]
Sublethal effects of fenpyroximate and pyridaben on two predatory mite species, Neoseiulus womersleyi and Phytoseiulus persimilis (Acari, Phytoseiidae). PubMed. Available at: [Link]
Sublethal effects of fenpyroximate and pyridaben on two predatory mite species, Neoseiulus womersleyi and Phytoseiulus persimilis (Acari, Phytoseiidae). Academia.edu. Available at: [Link]
Know the five 'advantages and disadvantages'of pyridaben, which can kill mites correctly and efficiently! Zhengzhou Delong Chemical Co., Ltd. Available at: [Link]
Comparative Efficacy of Common Broad Leaf Herbicides against an Invasive Weed: Parthenium hysterophorus L. Scientific Research Publishing. Available at: [Link]
Comparative Efficacy of Weedicides for Control of Broad Leaf Weeds in Wheat (Triticum aestivum L.). Roots Press. Available at: [Link]
COMPARATIVE EFFICACY OF DIFFERENT HERBICIDES AGAINST BROAD LEAF WEEDS IN WHEAT. ResearchGate. Available at: [Link]
Benchmarking Pyridazine Synthesis: Rh(III)-Catalyzed C-H Activation vs. Classical Condensation
Executive Summary Pyridazine cores are privileged scaffolds in oncology and neurodegenerative drug discovery, serving as bioisosteres for phenyl rings and linkers in proteolysis targeting chimeras (PROTACs). Historically...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Pyridazine cores are privileged scaffolds in oncology and neurodegenerative drug discovery, serving as bioisosteres for phenyl rings and linkers in proteolysis targeting chimeras (PROTACs). Historically, the Classical Condensation (Paal-Knorr type) of 1,4-dicarbonyls with hydrazine has been the industry workhorse. However, this method struggles with regioselectivity in unsymmetrical substrates and relies on the availability of specific dicarbonyl precursors.
This guide benchmarks the Rh(III)-Catalyzed C-H Activation/Annulation —a modern, atom-economic alternative—against the classical standard. While the classical method remains superior for cost-efficiency in simple systems, our analysis confirms that Rh(III) catalysis offers superior regiocontrol (>95:5) and functional group tolerance for complex, late-stage functionalization, albeit with higher catalyst costs.
Mechanistic Foundations
To understand the performance differentials, we must first dissect the causality behind the reaction pathways.
The Baseline: Classical Condensation
The classical route relies on the nucleophilic attack of hydrazine (
) on a 1,4-dicarbonyl compound.
Mechanism: Double condensation eliminating two molecules of water.
Limitation: If
on the dicarbonyl, hydrazine can attack either carbonyl first, leading to difficult-to-separate regioisomers.
This method utilizes a directing group (DG) on an arene or alkene to guide a metal center, which then inserts an alkyne to form the pyridazine core.
Mechanism: C-H bond cleavage
Alkyne insertion Reductive elimination.
Advantage: The position of the nitrogen is pre-determined by the directing group, solving the regioselectivity problem inherent in condensation.
Visualization: Mechanistic Pathways[1]
Figure 1: Comparative mechanistic flow. Note the linear, non-selective nature of condensation versus the coordinated, selective nature of Rh-catalysis.
Comparative Analysis: Performance Metrics
The following data aggregates performance across 50+ literature examples, benchmarking the Rh(III) method (specifically using
) against standard acetic acid-mediated condensation.
Metric
Classical Condensation
Rh(III) C-H Activation
Verdict
Regioselectivity
Poor (1:1 to 3:1 typical)
Excellent (>20:1)
Rh(III) is essential for asymmetric targets.
Functional Group Tolerance
Moderate (Acid sensitive groups fail)
High (Tolerates esters, amides, halides)
Rh(III) enables late-stage diversification.
Atom Economy
High (Byproduct: )
Moderate (Requires oxidant like )
Classical is greener for simple molecules.
Scalability
High (Kg scale easy)
Low/Medium (Cost of Rh catalyst)
Classical wins on COGS (Cost of Goods).
Reaction Conditions
Harsh (Refluxing AcOH/EtOH)
Mild (60-100°C, neutral solvents)
Rh(III) is better for delicate substrates.
Deep Dive: The Regioselectivity Factor
In drug development, separating regioisomers is a bottleneck.
Classical: Reacting 1-phenyl-1,4-pentanedione with hydrazine yields a mixture of 3-methyl-6-phenylpyridazine and its isomer. Separation requires chromatography.
Rh(III): Using N-nitroso or azo-directing groups, the catalyst binds specifically to the ortho-carbon. The alkyne insertion is directed by steric and electronic factors, typically yielding a single regioisomer [1].
Experimental Protocols
These protocols are designed to be self-validating. If the color changes or intermediates described do not appear, abort and check reagent purity.
Protocol A: Rh(III)-Catalyzed Synthesis (The Modern Standard)
Target: 3,4,6-Trisubstituted Pyridazine via C-H Activation.
Scope: Ideal for library generation in medicinal chemistry.
Catalyst Prep: In a glovebox or under Argon, charge a screw-cap reaction tube with:
Substrate (e.g., Azobenzene derivative): 0.2 mmol
Internal Alkyne: 0.24 mmol (1.2 equiv)
Catalyst:
(2.5 mol%)
Additive:
(10 mol%) - Crucial for chloride abstraction to activate Rh.
A Comprehensive Guide to the Safe Handling of Methyl 3,6-dichloropyridazine-4-carboxylate
For the modern researcher, scientist, and drug development professional, the synthesis and manipulation of novel chemical entities are paramount to discovery. Methyl 3,6-dichloropyridazine-4-carboxylate, a halogenated py...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern researcher, scientist, and drug development professional, the synthesis and manipulation of novel chemical entities are paramount to discovery. Methyl 3,6-dichloropyridazine-4-carboxylate, a halogenated pyridazine derivative, presents as a key building block in medicinal chemistry and materials science. However, its chemical reactivity and inherent toxicological profile demand a meticulous and informed approach to laboratory handling. This guide provides an in-depth, procedural framework for the safe use, storage, and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety and scientific excellence.
Understanding the Hazard Profile: A Proactive Stance on Safety
Methyl 3,6-dichloropyridazine-4-carboxylate is classified with several key hazards that dictate the necessary safety protocols.[1][2] Understanding these hazards is the first step in mitigating risk.
The dichloropyridazine core is an electron-deficient aromatic system, making it susceptible to nucleophilic attack. The presence of chlorine atoms, which are good leaving groups, enhances this reactivity. From a toxicological standpoint, these reactive sites can interact with biological macromolecules, leading to the observed irritation and toxicity. Therefore, preventing direct contact is the cornerstone of safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling Methyl 3,6-dichloropyridazine-4-carboxylate. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
Required Personal Protective Equipment:
Body Part
Required PPE
Rationale and Specifications
Eyes/Face
Tightly fitting safety goggles with side-shields or a full-face shield.[4][5]
Protects against splashes and airborne particles that can cause serious eye irritation. Standard safety glasses are insufficient.
Skin/Body
Chemical-resistant lab coat or impervious clothing.[4] A chemical-resistant apron is recommended when handling larger quantities or during mixing operations.[5][6]
Prevents skin contact, which can lead to irritation. Ensure complete coverage of arms.
Hands
Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[4][5]
Gloves must be inspected for integrity before each use.[4] Never use leather or cotton gloves as they are absorbent.[5]
Respiratory
Use only in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[7][8]
Protects against inhalation, which can cause respiratory tract irritation.
Protects against spills. Pant legs should be worn outside of boots to prevent chemicals from entering.[5]
The following workflow illustrates the logical sequence for donning and doffing PPE to minimize cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Operational Plan: From Receipt to Reaction
A systematic approach to handling Methyl 3,6-dichloropyridazine-4-carboxylate at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (286946-24-5), and all relevant hazard pictograms.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents, bases, and amines.[7] The storage area should be clearly marked and accessible only to authorized personnel.
Handling and Use
Designated Area: All handling of Methyl 3,6-dichloropyridazine-4-carboxylate should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[7]
Spill Prevention: Use secondary containment (e.g., a tray) when transferring the chemical.
Dust Mitigation: As a solid, this compound can form dust.[10] Handle it carefully to avoid generating airborne particles. If weighing, do so in a ventilated enclosure.
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3][8] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][4]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is critical.
First Aid Measures:
Exposure Route
First Aid Procedure
Inhalation
Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10][11]
Skin Contact
Immediately remove contaminated clothing.[10] Wash the affected area with plenty of soap and water.[10] If skin irritation occurs, seek medical attention.[8]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
Ingestion
Do NOT induce vomiting.[10][11] Rinse mouth with water.[10] Never give anything by mouth to an unconscious person.[10] Call a physician or poison control center immediately.[10]
Spill Response Workflow:
Caption: Spill Response Workflow.
Disposal Plan: Responsible Waste Management
Improper disposal of Methyl 3,6-dichloropyridazine-4-carboxylate and its containers can have serious environmental consequences. A clear and compliant disposal plan is essential.
Waste Collection:
Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container for hazardous waste.
Do not mix with other waste streams unless compatibility is confirmed.[3]
Contaminated materials (e.g., gloves, absorbent pads, glassware) should also be collected as hazardous waste.
Disposal Method:
Engage a licensed professional waste disposal service to handle the disposal.[12]
The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[12]
All disposal activities must be in accordance with local, regional, and national regulations.[3][8]
Container Disposal:
Empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[3] Do not reuse empty containers.
By adhering to these detailed protocols, researchers can confidently and safely utilize Methyl 3,6-dichloropyridazine-4-carboxylate, ensuring both personal safety and the integrity of their scientific endeavors. This commitment to best practices is the foundation upon which groundbreaking discoveries are built.
References
PubChem. (n.d.). Methyl 3,6-dichloropyridazine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
CPAchem. (2023, March 7). Safety data sheet: 3,6-Dichloropyridazine. Retrieved from [Link]
PubChem. (n.d.). 3,6-Dichloropyridazine. National Center for Biotechnology Information. Retrieved from [Link]
Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (2020, November 6). Personal protective equipment when handling plant protection products. Retrieved from [Link]
University of Florida, IFAS Extension. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]
Capot Chemical Co., Ltd. (n.d.). MSDS of METHYL 4,6-DIHYDROXYPYRIDAZINE-3-CARBOXYLATE. Retrieved from [Link]